molecular formula C34H63ClN2O6S B1258079 Clindamycin palmitate CAS No. 36688-78-5

Clindamycin palmitate

Cat. No.: B1258079
CAS No.: 36688-78-5
M. Wt: 663.4 g/mol
InChI Key: OYSKUZDIHNKWLV-PRUAPSLNSA-N
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Description

Clindamycin palmitate is a S-glycosyl compound.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKUZDIHNKWLV-PRUAPSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190134
Record name Clindamycin palmitate
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Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36688-78-5
Record name Clindamycin palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36688-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin palmitate
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Record name CLINDAMYCIN PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Clindamycin Palmitate Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177) palmitate hydrochloride is a semi-synthetic lincosamide antibiotic, a prodrug of clindamycin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the determination of its key properties and a summary of its synthesis are presented. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Identification

Clindamycin palmitate hydrochloride is the hydrochloride salt of the palmitate ester of clindamycin. The chemical name is Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride.[1] The esterification at the 2-hydroxyl group of the sugar moiety masks the bitter taste of the parent drug, clindamycin, making it suitable for pediatric oral formulations.

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C₃₄H₆₄Cl₂N₂O₆S[2]
Molecular Weight 699.85 g/mol [2]
Appearance White to off-white amorphous powder[3]
Melting Point 141-143 °C[4]
pKa 7.6[1]
Solubility in Water 100 mg/mL (at 25°C)[2][5]
Solubility in Ethanol 100 mg/mL (at 25°C)[2][5]
Solubility in DMSO 100 mg/mL (at 25°C)[2][5]

Mechanism of Action and Prodrug Hydrolysis

This compound hydrochloride itself is inactive in vitro. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract by esterases to yield the active parent drug, clindamycin.

G cluster_ingestion Oral Administration cluster_hydrolysis Gastrointestinal Tract This compound HCl This compound HCl Esterases Esterases This compound HCl->Esterases Hydrolysis Active Clindamycin Active Clindamycin Esterases->Active Clindamycin Palmitic Acid Palmitic Acid Esterases->Palmitic Acid

Caption: In vivo hydrolysis of this compound hydrochloride.

The active clindamycin then exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, thereby inhibiting bacterial protein production and leading to a bacteriostatic effect.

G Active Clindamycin Active Clindamycin Binds to 50S Ribosomal Subunit Binds to 50S Ribosomal Subunit Active Clindamycin->Binds to 50S Ribosomal Subunit Inhibition of Transpeptidation Inhibition of Transpeptidation Binds to 50S Ribosomal Subunit->Inhibition of Transpeptidation Inhibition of Bacterial Protein Synthesis Inhibition of Bacterial Protein Synthesis Inhibition of Transpeptidation->Inhibition of Bacterial Protein Synthesis Bacteriostatic Effect Bacteriostatic Effect Inhibition of Bacterial Protein Synthesis->Bacteriostatic Effect

Caption: Mechanism of action of active clindamycin.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves the esterification of clindamycin hydrochloride with palmitoyl (B13399708) chloride. A general workflow is outlined below.

G cluster_protection Step 1: Protection of Hydroxyl Groups cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection and Purification A Clindamycin HCl + Acetone + p-toluenesulfonic acid + 2,2-dimethoxypropane (B42991) B Reaction at 38°C A->B C Cooling and Filtration B->C D Isopropylidene Clindamycin HCl C->D E Isopropylidene Clindamycin HCl + Palmitoyl Chloride + Triethylamine in Chloroform (B151607) D->E F Reaction at 0-40°C E->F G Formation of Isopropylidene this compound HCl F->G H Acidic Hydrolysis G->H I Washing and Extraction H->I J Crystallization I->J K This compound HCl J->K

Caption: General workflow for the synthesis of this compound hydrochloride.[6][7]

Detailed Methodology:

  • Protection of Hydroxyl Groups: Clindamycin hydrochloride is dissolved in acetone. p-Toluenesulfonic acid and 2,2-dimethoxypropane are added, and the mixture is reacted at 38°C for 4 hours. The solution is then cooled to 0°C and allowed to stand for 24 hours. The resulting precipitate of isopropylidene clindamycin hydrochloride is collected by suction filtration.[6]

  • Esterification: The protected clindamycin is dissolved in chloroform and cooled to below 0°C. Palmitoyl chloride is added, followed by the dropwise addition of an acid scavenger such as triethylamine, while maintaining the temperature below 20°C. The reaction is then stirred at a slightly elevated temperature (20-40°C) for several hours to ensure completion.[7]

  • Deprotection and Purification: The protective isopropylidene group is removed by acidic hydrolysis. The resulting crude this compound hydrochloride is then purified through a series of washing and extraction steps, followed by recrystallization from a suitable solvent to yield the final high-purity product.[7]

Determination of Melting Point

The melting point is determined using the United States Pharmacopeia (USP) <741> method for Class Ia substances.[4][8]

Apparatus:

  • Capillary melting point apparatus

  • USP-compatible capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

  • Certified reference standards

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from about 5°C below the expected melting point.

  • Observation: The temperature at which the substance is first observed to collapse or shrink is recorded as the beginning of the melting range. The temperature at which the substance becomes a clear liquid is recorded as the end of the melting range.[9]

Determination of pKa

The acid dissociation constant (pKa) is determined by potentiometric titration.

Apparatus:

  • Calibrated pH meter with a suitable electrode

  • Automatic titrator or a burette

  • Magnetic stirrer

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M)

Procedure:

  • Sample Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water. The solution is maintained at a constant ionic strength using a background electrolyte such as 0.15 M potassium chloride.[10]

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which can be identified using the first or second derivative of the titration data.[11][12]

Determination of Solubility

The solubility of this compound hydrochloride is determined using the shake-flask method.[13][14]

Apparatus:

  • Shaking incubator or a constant temperature water bath with a shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flasks are agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound hydrochloride is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[14][15]

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound hydrochloride. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. The well-defined chemical and physical characteristics, coupled with its established mechanism of action as a prodrug, underscore its continued importance in antibacterial therapy.

References

An In-depth Technical Guide to the Mechanism of Action of Clindamycin Palmitate on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177), a lincosamide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy is derived from its specific interaction with the 50S subunit of the bacterial ribosome, leading to the cessation of peptide chain elongation. This technical guide provides a comprehensive examination of the molecular mechanisms underlying clindamycin's activity. It delves into its binding dynamics within the peptidyl transferase center, its inhibitory actions on crucial ribosomal functions, and the molecular basis of bacterial resistance. Quantitative data from various studies are summarized in structured tables, detailed methodologies for key experimental protocols are provided, and the intricate molecular interactions and experimental workflows are visualized through diagrams generated using Graphviz (DOT language).

Core Mechanism of Action: Inhibition of Protein Synthesis

Clindamycin palmitate is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, clindamycin.[1][2] Clindamycin exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1] Specifically, clindamycin binds to the 23S rRNA component of the large 50S ribosomal subunit.[3] This binding event occurs within the peptidyl transferase center (PTC), the catalytic core responsible for the formation of peptide bonds between amino acids.[4] By occupying this critical site, clindamycin sterically hinders the correct positioning of the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA), thereby inhibiting the elongation of the nascent polypeptide chain.[4][5]

The interaction of clindamycin with the ribosome is a dynamic, two-step process.[6][7] Initially, clindamycin engages in a competitive interaction with the A-site of the translating ribosome, forming an initial, transient encounter complex (CI).[6][7] This is followed by a slower isomerization to a more stable and tighter complex, designated CI, where the drug is positioned in close proximity to the P-site.[6][7] While the initial binding significantly impedes protein synthesis, the formation of the CI complex does not completely abolish peptidyl transferase activity but rather permits peptide bond formation at a significantly reduced rate.[6][7]

The Clindamycin Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the clindamycin binding pocket within the PTC.[8][9] Clindamycin interacts with a specific set of nucleotides in domain V of the 23S rRNA, a region that is highly conserved across bacterial species.[4]

Key nucleotide interactions include:

  • A2058 and A2059: These nucleotides are located at the entrance of the nascent peptide exit tunnel and are protected by clindamycin in both the CI and C*I complexes.[7][10]

  • A2451: This A-site nucleotide is protected by clindamycin in the initial CI complex.[7][10]

  • G2505: This P-site nucleotide is strongly protected by clindamycin in the isomerized C*I complex.[7][10]

  • A2602: Another A-site nucleotide that is protected in the CI complex.[7]

The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the drug molecule and the rRNA bases.[5] The overlapping nature of the clindamycin binding site with those of macrolides and streptogramin B antibiotics provides the molecular basis for the observed cross-resistance between these drug classes.[3][11]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of clindamycin with the bacterial ribosome and its inhibitory activity.

Table 1: Ribosome Binding and Inhibition Constants

ParameterValueOrganism/SystemReference(s)
Dissociation Constant (Kdiss)8 µMEscherichia coli ribosomes[12][13]
Inhibition of Peptidyl Transferase
IC50/KiNot explicitly defined as a simple competitive inhibition; acts via a two-step mechanism.Escherichia coli cell-free system[6][7]

Table 2: Minimum Inhibitory Concentrations (MIC) for Susceptible Organisms

OrganismMIC Range (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)≤ 0.5[14]
Streptococcus pneumoniae≤ 0.25[4]
Streptococcus pyogenes≤ 0.25[4]
Anaerobic bacteria≤ 2[4]

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Clindamycin Action

Clindamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site A_Site->P_Site Isomerization (C*I) Peptide_Bond_Formation Peptide Bond Formation Inhibition Inhibition A_Site->Inhibition Steric Hindrance P_Site->Inhibition Interference Clindamycin Clindamycin Clindamycin->A_Site Initial Binding (CI) tRNA_A Aminoacyl-tRNA tRNA_A->A_Site tRNA_P Peptidyl-tRNA tRNA_P->P_Site Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation

Caption: Clindamycin's two-step binding to the PTC of the 50S ribosomal subunit.

Experimental Workflow: Chemical Footprinting

Chemical_Footprinting_Workflow Start Start Isolate_Ribosomes Isolate 70S Ribosomes Start->Isolate_Ribosomes Form_Complex Form Ribosome-mRNA-tRNA Complex Isolate_Ribosomes->Form_Complex Incubate_Clindamycin Incubate with Clindamycin (e.g., 1s for CI, 1 min for C*I) Form_Complex->Incubate_Clindamycin Chemical_Modification Add Chemical Probe (DMS or Kethoxal) Incubate_Clindamycin->Chemical_Modification Extract_rRNA Extract 23S rRNA Chemical_Modification->Extract_rRNA Primer_Extension Primer Extension with Reverse Transcriptase Extract_rRNA->Primer_Extension Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Primer_Extension->Gel_Electrophoresis Analyze_Results Analyze Footprint: Identify Protected Nucleotides Gel_Electrophoresis->Analyze_Results End End Analyze_Results->End

Caption: Workflow for identifying clindamycin's binding site via chemical footprinting.

Experimental Protocols

Ribosome Binding Assay (Chemical Footprinting)

Objective: To identify the specific 23S rRNA nucleotides that are protected by clindamycin upon binding to the ribosome, thereby mapping its binding site.

Principle: Chemical probes, such as dimethyl sulfate (B86663) (DMS) and kethoxal (B1673598), modify accessible rRNA bases. When clindamycin is bound, it sterically shields certain bases from modification. These protected sites are subsequently identified by primer extension analysis, where reverse transcriptase terminates at the modified bases.

Detailed Methodology:

  • Preparation of Ribosomal Complexes:

    • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation and sucrose (B13894) gradient ultracentrifugation.[4]

    • Prepare translating ribosomal complexes by incubating purified 70S ribosomes with a specific mRNA template (e.g., poly(U)) and the appropriate tRNA (e.g., AcPhe-tRNA) in a suitable reaction buffer (e.g., 50 mM HEPES-KOH pH 7.2, 4.5 mM Mg(CH3COO)2, 150 mM NH4Cl, 5 mM DTT).[12]

  • Clindamycin Incubation:

    • For probing the initial encounter complex (CI), incubate the ribosomal complex with clindamycin (e.g., 55 µM) for a short duration (e.g., 1 second) at 37°C.[12]

    • For probing the isomerized, tighter complex (C*I), pre-incubate the ribosomal complex with clindamycin for a longer period (e.g., 1 minute) at 37°C.[12]

  • Chemical Modification:

    • Add the chemical probe (DMS for adenines and cytosines, or kethoxal for guanines) to the reaction mixture and incubate for a defined period to allow for base modification.[4]

    • Quench the reaction by adding a suitable stopping solution.

  • rRNA Extraction and Primer Extension:

    • Extract the total rRNA from the ribosomal complexes using phenol-chloroform extraction followed by ethanol (B145695) precipitation.[4]

    • Anneal a radiolabeled or fluorescently-labeled DNA primer to a region of the 23S rRNA downstream of the expected binding site.

    • Perform reverse transcription using reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it encounters a modified base, at which point it will terminate.[4]

  • Analysis:

    • Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer.[4]

    • Visualize the bands using autoradiography or fluorescence imaging.

    • Identify the positions where reverse transcriptase has terminated, indicating a modified nucleotide.

    • Compare the modification patterns in the presence and absence of clindamycin to identify the nucleotides that are protected from modification by the bound drug.[4]

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of clindamycin on protein synthesis in a cell-free system.

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a radiolabeled protein). The amount of protein synthesized in the presence of varying concentrations of clindamycin is measured to determine the IC50 value.

Detailed Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing a cell-free extract (e.g., E. coli S30 extract) or a purified reconstituted system (PURE system), a DNA template encoding a reporter gene, and a mixture of amino acids.[4][6]

    • For detection, include a radiolabeled amino acid (e.g., [³⁵S]-methionine) or set up the system for luminescence or fluorescence detection.[4]

  • Clindamycin Addition:

    • Add a range of concentrations of clindamycin to the reaction mixtures. Include a no-drug control and a positive control inhibitor.[4]

  • Incubation:

    • Incubate the reactions at 37°C for a sufficient time to allow for protein synthesis (e.g., 30-60 minutes).[4]

  • Detection of Protein Synthesis:

    • Radiolabeling: Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter.[4]

    • Luminescence/Fluorescence: Measure the light output or fluorescence intensity using a luminometer or fluorometer, respectively.[4]

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition against the logarithm of the clindamycin concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of clindamycin that inhibits protein synthesis by 50%.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Clindamycin Complex

Objective: To obtain a high-resolution three-dimensional structure of clindamycin bound to the bacterial ribosome to visualize the precise molecular interactions.

Principle: Cryo-EM involves flash-freezing purified ribosome-clindamycin complexes in a thin layer of vitreous ice and imaging them with a transmission electron microscope. Computational analysis of thousands of single-particle images allows for the reconstruction of a high-resolution 3D map of the complex.

Detailed Methodology:

  • Sample Preparation:

    • Prepare highly purified and homogeneous 70S ribosomes.[1]

    • Incubate the ribosomes with a saturating concentration of clindamycin to ensure maximum occupancy of the binding site.[1]

  • Grid Preparation and Vitrification:

    • Apply a small volume (e.g., 3-4 µL) of the ribosome-clindamycin complex solution to an EM grid.[1]

    • Blot away excess liquid to create a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample, preserving the native structure of the complex in a non-crystalline state.[1]

  • Data Collection:

    • Image the vitrified sample in a cryo-transmission electron microscope at cryogenic temperatures.[1]

    • Collect a large dataset of micrographs, each containing thousands of randomly oriented ribosome particles.[1]

  • Image Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION) to perform single-particle analysis.[1]

    • Pick individual particle images from the micrographs.

    • Align and classify the particle images to group similar views and generate 2D class averages.

    • Reconstruct a 3D map of the ribosome-clindamycin complex from the 2D class averages.[1]

  • Model Building and Refinement:

    • Fit an atomic model of the ribosome into the generated cryo-EM density map.[1]

    • Identify the non-ribosomal density corresponding to the bound clindamycin molecule.

    • Build and refine the atomic model of clindamycin and the surrounding rRNA nucleotides to fit the density map, revealing the precise molecular interactions, including hydrogen bonds and van der Waals contacts.[1]

Mechanisms of Resistance

Bacterial resistance to clindamycin primarily arises from modifications at or near its ribosomal binding site. The most common mechanisms include:

  • Target Site Modification: Methylation of specific adenine (B156593) residues, most notably A2058, in the 23S rRNA by Erm (erythromycin ribosome methylase) enzymes. This modification sterically hinders the binding of clindamycin, as well as macrolides and streptogramin B antibiotics, leading to the MLSB resistance phenotype.

  • rRNA Mutations: Point mutations in the 23S rRNA gene at nucleotides corresponding to the clindamycin binding site (e.g., A2058G) can reduce the binding affinity of the drug.

  • Active Efflux: While less common, some bacteria possess efflux pumps that can actively transport clindamycin out of the cell, reducing its intracellular concentration.

Conclusion

Clindamycin remains a clinically important antibiotic due to its well-defined mechanism of action against a range of bacterial pathogens. Its ability to bind with high affinity to a critical functional center of the bacterial ribosome underscores the power of targeting fundamental cellular processes for antimicrobial therapy. A thorough understanding of its molecular interactions, the kinetics of its two-step binding mechanism, and the molecular basis of resistance is crucial for its continued effective use and for the rational design of novel ribosome-targeting antibiotics that can overcome existing resistance challenges. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of clindamycin and the development of next-generation protein synthesis inhibitors.

References

A Technical Guide to the Aqueous Solubility and Micelle Formation of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of clindamycin (B1669177) palmitate hydrochloride in aqueous solutions, with a specific focus on its solubility and capacity for micelle formation. Clindamycin palmitate hydrochloride is a water-soluble ester prodrug of the lincosamide antibiotic clindamycin.[1][2][3] Its amphiphilic structure, comprising a hydrophilic clindamycin moiety and a lipophilic palmitate chain, imparts surfactant-like properties, leading to self-aggregation into micelles above a certain concentration.[4][5] Understanding these characteristics is critical for the formulation, delivery, and bioavailability of this important therapeutic agent. This guide consolidates quantitative data, details established experimental protocols for property determination, and provides visual workflows to aid in research and development.

Aqueous Solubility

This compound hydrochloride is characterized as a water-soluble salt.[1][6] This solubility is a crucial attribute for its formulation as an oral suspension for pediatric use.[2] The ester itself is designed to be tasteless, and upon oral administration, it undergoes rapid in vivo hydrolysis to release the active clindamycin antibiotic.[2][7][8]

Quantitative Solubility Data

The solubility of this compound hydrochloride has been reported in various solvents. While it is readily soluble in water, specific quantitative values from peer-reviewed studies are sparse. However, supplier datasheets provide valuable reference points for solubility in common laboratory solvents.

SolventReported Solubility (at 25°C)Molar EquivalentSource(s)
Water100 mg/mL~142.88 mM[6]
DMSO100 mg/mL - 140 mg/mL~142.88 mM - 200.04 mM[6][9]
Ethanol30 mg/mL - 100 mg/mL~42.86 mM - 142.88 mM[6][7]

Note: The actual solubility may vary slightly between different batches and experimental conditions.[6]

Factors Influencing Solubility

Several factors can influence the equilibrium solubility of this compound hydrochloride:

  • Temperature: Solubility is generally temperature-dependent. For biopharmaceutical classification, experiments are typically conducted at 37 ± 1 °C to simulate physiological conditions.[10]

  • pH: As a hydrochloride salt, the pH of the aqueous medium can affect the ionization state and thus the solubility. The World Health Organization (WHO) recommends determining the pH-solubility profile across a physiological range of pH 1.2 to 6.8.[10]

  • Ionic Strength: Solutions of this compound hydrochloride are sensitive to the presence of other ions. The addition of salts can lead to the salting out of the unprotonated base, causing the formation of oily droplets and reducing aqueous solubility.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the WHO.[11][12]

Objective: To determine the saturation concentration of this compound hydrochloride in a specific aqueous medium at a constant temperature.

Materials:

  • This compound Hydrochloride powder

  • Calibrated analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Appropriate aqueous media (e.g., buffers at pH 1.2, 4.5, 6.8)[13]

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

  • Preparation: Prepare the desired aqueous buffer and bring it to the target temperature (e.g., 37 °C).[13]

  • Addition of Solute: Add an excess amount of this compound hydrochloride powder to a known volume of the temperature-equilibrated buffer in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in the thermostatically controlled shaker and agitate at a constant speed. The system must be agitated for a sufficient duration to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[13][14] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration reaches a plateau.[13]

  • Phase Separation: After equilibration, allow the suspension to settle.[11] Carefully withdraw a sample from the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Dilute the clear, saturated solution as necessary and analyze the concentration of the dissolved drug using a pre-validated analytical method.

  • pH Verification: The pH of the final saturated solution should be measured to ensure it has not significantly deviated from the initial buffer pH.[13]

Visualization: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffer Prepare aqueous buffer (e.g., pH 1.2, 4.5, 6.8) equilibrate_temp Equilibrate buffer to 37°C prep_buffer->equilibrate_temp add_solute Add excess Clindamycin Palmitate HCl to buffer equilibrate_temp->add_solute agitate Agitate in shaker at constant temperature (24-72 hours) add_solute->agitate check_plateau Sample periodically until concentration plateaus agitate->check_plateau phase_sep Separate solid and liquid (Centrifuge / Filter) check_plateau->phase_sep quantify Quantify concentration of supernatant (e.g., HPLC) phase_sep->quantify verify_ph Verify final pH of solution phase_sep->verify_ph result Equilibrium Solubility quantify->result

Workflow for Equilibrium Solubility Determination.

Micelle Formation

The amphiphilic nature of this compound hydrochloride drives its self-assembly in aqueous solution into aggregates known as micelles.[4][5] This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, where the hydrophobic palmitate tails form a core, shielded from the water by a shell of the hydrophilic clindamycin heads. This phenomenon is a key characteristic of surfactants.

Visualization: Process of Micelle Formation

Monomer-to-micelle transition across the CMC.
Critical Micelle Concentration (CMC) Data

The CMC is a fundamental parameter that indicates the concentration required for a surfactant to begin forming micelles. For this compound hydrochloride, this value has been experimentally determined.

ParameterValue (in aqueous solution)Source(s)
CMC2.2 x 10⁻³ M[4]

Note: The CMC can be influenced by temperature, pressure, and the presence of electrolytes.[15]

Experimental Protocol: CMC Determination by Surface Tension

Measuring the change in surface tension with concentration is a classic and highly reliable method for determining the CMC of surfactants.[16][17][18]

Objective: To identify the CMC by observing the abrupt change in the slope of the surface tension vs. log-concentration plot.

Materials:

  • This compound Hydrochloride

  • High-purity water

  • Precision analytical balance

  • Series of volumetric flasks

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)[19]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride well above the expected CMC.

  • Serial Dilutions: Create a series of solutions of varying concentrations by serially diluting the stock solution. The concentration range should adequately span the region below and above the expected CMC.[17]

  • Surface Tension Measurement: For each solution, measure the surface tension using a calibrated tensiometer at a constant temperature. Ensure the instrument probe (ring or plate) is thoroughly cleaned between measurements.

  • Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[17]

  • CMC Determination: The resulting plot will typically show two linear regions.[18] Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant, forming a plateau.[16] The CMC is determined from the concentration at the intersection point of the two extrapolated linear portions of the plot.[17]

Visualization: Workflow for CMC Determination by Surface Tension

G cluster_analysis Data Analysis cluster_result Result prep_stock Prepare concentrated stock solution of surfactant serial_dilute Create a series of solutions via serial dilution prep_stock->serial_dilute measure_st Measure surface tension (γ) of each solution at constant temperature serial_dilute->measure_st plot_data Plot γ vs. log(Concentration) measure_st->plot_data identify_regions Identify two linear regions (declining and plateau) plot_data->identify_regions extrapolate Extrapolate linear fits of both regions identify_regions->extrapolate find_intersection Determine concentration at the intersection point extrapolate->find_intersection result Critical Micelle Concentration (CMC) find_intersection->result

Workflow for CMC Determination via Surface Tension.
Alternative CMC Determination Methods

While surface tension is a primary method, other techniques are also widely used, each relying on a different physical property that changes at the CMC:[15][20]

  • Conductivity Method: Applicable to ionic surfactants like this compound HCl. A plot of conductivity versus concentration shows a change in slope at the CMC due to the lower mobility of micelles compared to free monomers.[17][20]

  • Spectroscopic Methods: These often involve using a probe (dye) whose spectral properties (UV-Vis absorbance or fluorescence) change upon partitioning into the hydrophobic micellar core.[19][21][22] A plot of the spectral property versus concentration reveals a breakpoint at the CMC.[23]

  • Light Scattering: The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates, allowing for CMC determination.[15]

Conclusion

This compound hydrochloride exhibits the classic dual characteristics of a soluble pharmaceutical salt and a micelle-forming surfactant. Its notable aqueous solubility is fundamental to its use in oral liquid formulations, while its ability to self-assemble into micelles at a critical concentration of 2.2 x 10⁻³ M is a direct consequence of its amphiphilic chemical structure. The standardized experimental protocols detailed in this guide, such as the shake-flask method for solubility and tensiometry for CMC, provide robust frameworks for the characterization of these properties. A thorough understanding and precise measurement of solubility and micellization are indispensable for scientists in the fields of drug formulation, delivery, and biopharmaceutics, ensuring the development of safe, stable, and effective medicinal products.

References

The In Vitro Enigma: A Technical Guide to the Inactive Nature of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the inherent in vitro inactivity of the prodrug clindamycin (B1669177) palmitate hydrochloride.

Core Principle: Clindamycin palmitate hydrochloride, a widely used ester prodrug of the lincosamide antibiotic clindamycin, is intrinsically inactive against bacteria in its native form. Its antibacterial efficacy is entirely dependent on in vivo enzymatic hydrolysis to release the active clindamycin base. This guide delves into the fundamental reasons for this inactivity, presenting available data, outlining key experimental protocols, and providing visual representations of the underlying mechanisms.

The Molecular Basis of Inactivity: A Prodrug Strategy

This compound hydrochloride is a testament to the power of prodrug design in pharmaceutical development. The conjugation of a palmitate ester to the clindamycin molecule significantly alters its physicochemical properties, most notably increasing its palatability for oral administration, particularly in pediatric populations. However, this structural modification sterically hinders the molecule from binding to its target: the 50S subunit of the bacterial ribosome.[1]

The active clindamycin molecule exerts its bacteriostatic effect by binding to the 23S RNA component of the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis and halting peptide chain elongation.[2] The bulky palmitate group in this compound hydrochloride physically obstructs this critical interaction, rendering the prodrug devoid of any direct antibacterial activity.[1][3]

The Crucial Role of In Vivo Hydrolysis

The therapeutic utility of this compound hydrochloride is unlocked upon oral administration through rapid in vivo hydrolysis, primarily mediated by esterases present in the gastrointestinal tract and liver.[4][5] This enzymatic cleavage efficiently liberates the active clindamycin, which is then absorbed into the bloodstream to reach systemic concentrations exceeding the minimum inhibitory concentrations (MICs) for susceptible bacteria.[6][7]

Quantitative Analysis: In Vitro Susceptibility Data

The most direct evidence of the in vitro inactivity of this compound hydrochloride lies in the comparison of its Minimum Inhibitory Concentration (MIC) values with those of the active clindamycin hydrochloride. While specific comparative studies detailing the MIC of the palmitate ester are not extensively published due to its established inactivity, the scientific consensus is that its MIC would be exceedingly high, far beyond clinically achievable concentrations.[1] Standard in vitro susceptibility tests are therefore performed with clindamycin hydrochloride or after enzymatic conversion of the prodrugs.[1]

The following table summarizes the reported MIC values for active clindamycin against various clinically relevant bacterial strains. It is crucial to understand that these values are not achievable with this compound hydrochloride in a standard in vitro setting without prior hydrolysis.

Bacterial StrainClindamycin FormulationMIC (µg/mL)
Staphylococcus aureusClindamycin0.016 - >256
Staphylococcus aureusClindamycin0.1
Streptococcus faecalisClindamycin Hydrochloride0.48 ± 0.01
Bacillus cereusClindamycin Hydrochloride1.95 ± 0.04
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[1]

Experimental Protocols

To experimentally demonstrate the in vitro inactivity of this compound hydrochloride and the requirement of hydrolysis for its antibacterial effect, a two-stage experimental workflow is necessary.

Protocol for In Vitro Enzymatic Hydrolysis of this compound Hydrochloride

This protocol provides a general framework for the enzymatic hydrolysis of this compound hydrochloride to generate active clindamycin for subsequent in vitro testing.

Materials:

  • This compound Hydrochloride

  • Porcine Liver Esterase (PLE) or other suitable esterase

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • Method for quenching the reaction (e.g., addition of a strong acid or organic solvent)

  • Analytical method to confirm hydrolysis (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Substrate Solution: Dissolve a known concentration of this compound hydrochloride in PBS.

  • Prepare Enzyme Solution: Prepare a solution of porcine liver esterase in PBS at a suitable concentration.

  • Initiate Hydrolysis: Mix the substrate and enzyme solutions in a reaction vessel.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1, 2, 4, 8 hours) with gentle agitation.

  • Reaction Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the enzymatic reaction.

  • Analysis: Analyze the samples using a validated analytical method to quantify the concentration of both this compound hydrochloride and the released clindamycin.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The following is a standard broth microdilution protocol to determine the MIC of the hydrolyzed and unhydrolyzed this compound hydrochloride.

Materials:

  • Hydrolyzed clindamycin solution (from the protocol above)

  • Unhydrolyzed this compound hydrochloride solution

  • Clindamycin hydrochloride standard solution

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the hydrolyzed clindamycin solution, unhydrolyzed this compound hydrochloride solution, and the clindamycin hydrochloride standard in CAMHB in separate 96-well plates.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Process and Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

Hydrolysis_Activation cluster_0 In Vitro (Standard Conditions) cluster_1 In Vivo / In Vitro (with Esterase) This compound HCl This compound HCl Bacterial Ribosome (50S) Bacterial Ribosome (50S) This compound HCl->Bacterial Ribosome (50S) No Binding (Inactive) This compound HCl_2 This compound HCl Esterase Esterase This compound HCl_2->Esterase Hydrolysis Active Clindamycin Active Clindamycin Esterase->Active Clindamycin Bacterial Ribosome (50S)_2 Bacterial Ribosome (50S) Active Clindamycin->Bacterial Ribosome (50S)_2 Binding & Inhibition

Caption: Conversion of inactive this compound HCl to its active form.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compounds (this compound HCl, Hydrolyzed Clindamycin, Clindamycin HCl) B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling_Pathway Active_Clindamycin Active Clindamycin Bacterial_Cell Bacterial Cell Active_Clindamycin->Bacterial_Cell Ribosome_50S 50S Ribosomal Subunit Active_Clindamycin->Ribosome_50S Binds to 23S rRNA Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Translocation Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of active clindamycin.

Conclusion

The in vitro inactivity of this compound hydrochloride is a deliberate and essential feature of its design as a prodrug. Understanding this principle is fundamental for the accurate interpretation of preclinical data and for the rational design of in vitro experiments. The lack of direct antibacterial activity underscores the necessity of enzymatic hydrolysis for its therapeutic effect, a process that occurs efficiently in vivo. For drug development professionals, this case highlights the importance of considering metabolic activation when evaluating the potential of ester prodrugs. Researchers and scientists conducting in vitro studies must account for this inactive nature and incorporate a hydrolysis step to obtain meaningful data on the antibacterial efficacy of clindamycin derived from its palmitate ester.

References

The Metabolic Journey of Clindamycin Palmitate in the Liver: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) palmitate, a widely prescribed lincosamide antibiotic, serves as a prodrug to enhance the oral bioavailability of its active form, clindamycin. The therapeutic efficacy of clindamycin palmitate is critically dependent on its metabolic activation and subsequent biotransformation within the human body, primarily in the liver. This technical guide provides a comprehensive overview of the metabolism of this compound in human liver microsomes (HLMs), synthesizing available data on the metabolic pathways, enzymatic contributors, and relevant experimental methodologies. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the in vitro evaluation of this important antibiotic.

Metabolic Pathways and Enzymatic Contributions

The metabolism of this compound in the liver is a two-step process. The first is the rapid hydrolysis of the palmitate ester to release the active clindamycin. This is followed by the cytochrome P450 (CYP) mediated oxidation of clindamycin.

Step 1: Hydrolysis of this compound

This compound is designed as a prodrug to be inactive in its ester form and requires hydrolysis to become therapeutically active. This conversion is catalyzed by carboxylesterases present in the liver and gastrointestinal tract.[1] Human liver microsomes are rich in two major carboxylesterase isoforms, hCE1 and hCE2.[2] Considering the structure of this compound, which possesses a large acyl group (palmitate), it is predominantly hydrolyzed by human carboxylesterase 1 (hCE1), as hCE1 preferentially hydrolyzes substrates with bulky acyl moieties and smaller alcohol groups.[3] In contrast, hCE2 favors substrates with small acyl groups and larger alcohol components.[3][4]

Step 2: Metabolism of Clindamycin

Once formed, clindamycin undergoes phase I metabolism primarily mediated by the cytochrome P450 system in human liver microsomes. The major metabolic pathways are S-oxidation and N-demethylation.

  • S-Oxidation: The principal metabolic route for clindamycin is oxidation to clindamycin sulfoxide (B87167).[4][5] This reaction is predominantly catalyzed by CYP3A4, with a minor contribution from CYP3A5.[6][7][8] Studies have shown that the formation of clindamycin sulfoxide in HLMs correlates well with CYP3A4 activity and is significantly inhibited by the specific CYP3A4 inhibitor, ketoconazole.[5] Flavin-containing monooxygenases (FMOs) do not appear to play a significant role in the S-oxidation of clindamycin.[5]

  • N-Demethylation: A secondary metabolic pathway for clindamycin is N-demethylation, which results in the formation of N-desmethylclindamycin.[6][7] This reaction is also mediated by CYP3A4 and to a lesser extent, CYP3A5.[8][9]

Quantitative Data on this compound Metabolism

Metabolic Step Enzyme(s) Metabolite(s) Contribution Km Vmax
Hydrolysis Carboxylesterases (likely hCE1)Clindamycin-Not ReportedNot Reported
S-Oxidation CYP3A4, CYP3A5Clindamycin SulfoxideMajor (>90%)[9]Not ReportedNot Reported
N-Demethylation CYP3A4, CYP3A5N-desmethylclindamycinMinor (<10%)[9]Not ReportedNot Reported

Experimental Protocols

The following are representative protocols for studying the metabolism of this compound in human liver microsomes, based on established methodologies for in vitro drug metabolism assays.[10][11][12]

Protocol 1: Determination of this compound Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound to clindamycin in human liver microsomes.

Materials:

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing pooled HLMs (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the HLM master mix at 37°C for 5 minutes. Initiate the reaction by adding this compound (final concentration, e.g., 1, 5, 10, 25, 50 µM) to the master mix.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (1:2 v/v) with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of clindamycin using a validated LC-MS/MS method.

Protocol 2: Characterization of Clindamycin Metabolism by CYP3A4/5

Objective: To determine the kinetics of clindamycin sulfoxide and N-desmethylclindamycin formation from clindamycin in human liver microsomes.

Materials:

  • Clindamycin hydrochloride

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing pooled HLMs (final concentration 0.2 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM MgCl₂.

  • Pre-incubation: Pre-incubate the master mix with varying concentrations of clindamycin (e.g., 1-200 µM) for 5 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined linear time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile (1:2 v/v) containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the formation of clindamycin sulfoxide and N-desmethylclindamycin using a validated LC-MS/MS method.

  • Enzyme Kinetics Calculation: Determine the Km and Vmax values by fitting the metabolite formation rates versus substrate concentrations to the Michaelis-Menten equation.

Analytical Method: LC-MS/MS for Clindamycin and its Metabolites

A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of clindamycin and its metabolites in the microsomal matrix.[1][13][14]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Clindamycin: m/z 425.2 → 126.1[14]

      • Clindamycin Sulfoxide: (requires determination)

      • N-desmethylclindamycin: (requires determination)

      • Internal Standard (e.g., Lincomycin): m/z 407.2 → 126.0[14]

Visualizing the Metabolic Landscape

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its study in human liver microsomes.

Clindamycin_Metabolism Metabolic Pathway of this compound in Human Liver Microsomes CP This compound C Clindamycin (Active) CP->C Hydrolysis (Carboxylesterases, e.g., hCE1) CS Clindamycin Sulfoxide (Major Metabolite) C->CS S-Oxidation (CYP3A4 > CYP3A5) NDC N-desmethylclindamycin (Minor Metabolite) C->NDC N-Demethylation (CYP3A4, CYP3A5)

Metabolic Pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Metabolism in HLMs cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM Suspension (in Buffer) Preincubation Pre-incubate HLM and This compound at 37°C Prep_HLM->Preincubation Prep_CP Prepare this compound Stock Solution Prep_CP->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH System Prep_NADPH->Initiation Preincubation->Initiation Incubation Incubate at 37°C with Shaking Initiation->Incubation Termination Terminate Reaction (e.g., with cold Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LCMS->Data_Analysis

In Vitro Metabolism Experimental Workflow.

Conclusion

The metabolism of this compound in human liver microsomes is a sequential process initiated by rapid, carboxylesterase-mediated hydrolysis to the active clindamycin, followed by CYP3A4- and CYP3A5-dependent oxidation to clindamycin sulfoxide and N-desmethylclindamycin. While a qualitative understanding of this metabolic pathway is well-established, a notable gap exists in the public domain regarding the specific enzyme kinetics. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to quantitatively investigate the metabolism of this compound and similar ester prodrugs. Such studies are essential for a comprehensive understanding of the drug's pharmacokinetics and for predicting potential drug-drug interactions, thereby contributing to the safer and more effective use of this important antibiotic.

References

Clindamycin Palmitate: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin (B1669177), a lincosamide antibiotic, serves as a critical therapeutic agent, particularly for infections caused by Gram-positive aerobes and a wide array of anaerobic bacteria. This guide provides a comprehensive overview of the antimicrobial spectrum of clindamycin palmitate, the orally administered prodrug which is rapidly hydrolyzed in vivo to its active form, clindamycin. Detailed herein are its mechanism of action, spectrum of activity supported by quantitative susceptibility data, prevalent resistance mechanisms, and standardized experimental protocols for in vitro susceptibility testing. This document is intended to be a technical resource, presenting data and methodologies to support research and development activities.

Mechanism of Action

Clindamycin exerts its antimicrobial effect, which is primarily bacteriostatic, by inhibiting bacterial protein synthesis.[1] At higher concentrations, it may exhibit bactericidal activity against highly susceptible organisms.[2][3] The mechanism involves reversible binding to the 23S ribosomal RNA (rRNA) component of the 50S subunit of the bacterial ribosome.[2][4] This binding event interferes with the translocation step of protein synthesis, specifically blocking the movement of the peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the peptide chain.[3] The binding site for clindamycin overlaps with that of macrolides, lincosamides, and streptogramin B antibiotics, which is the basis for potential cross-resistance.[5]

cluster_bacterium Bacterial Cell Clindamycin Clindamycin Ribosome_50S 50S Ribosomal Subunit Clindamycin->Ribosome_50S Binds to 23S rRNA Clindamycin->Inhibition Protein_Synthesis Peptide Chain Elongation (Protein Synthesis) Bacterial_Growth Bacterial Growth Inhibited (Bacteriostasis) Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibits Translocation

Caption: Mechanism of action of clindamycin on the bacterial 50S ribosomal subunit.

Antimicrobial Spectrum of Activity

Clindamycin is effective against a broad range of Gram-positive bacteria and both Gram-positive and Gram-negative anaerobic bacteria. It is notably inactive against most aerobic Gram-negative bacilli and Enterococcus species.[2]

Gram-Positive Aerobes

Clindamycin demonstrates good activity against Staphylococcus aureus (including some community-acquired methicillin-resistant S. aureus [CA-MRSA] strains), Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and viridans group streptococci.[2][6]

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus2709≤0.250.5
Streptococcus pneumoniae195-->256 (for ermB+)
Streptococcus pyogenes40.06--
Viridans group streptococci1152----
Note: MIC data can vary significantly based on geographic location and the time period of the study due to evolving resistance patterns.
Anaerobic Bacteria

Clindamycin has historically been a key agent for treating anaerobic infections. It is active against many anaerobic Gram-negative rods, such as Bacteroides species (though resistance is increasing), Prevotella species, and Fusobacterium species.[7] It also covers anaerobic Gram-positive cocci (e.g., Peptostreptococcus species) and spore-forming rods like Clostridium perfringens.[2]

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Bacteroides fragilis group------
Gram-positive anaerobes------
Note: Comprehensive recent MIC data for a wide range of anaerobes is highly variable and region-dependent.
Other Organisms

Topical clindamycin is widely used to treat Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne vulgaris.[6] However, resistance rates are rising.[8][9] Clindamycin, often in combination with other agents, is also used to treat certain protozoal infections like malaria (Plasmodium falciparum), babesiosis, and toxoplasmosis.[1]

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cutibacterium acnes36<2--
Note: Resistance breakpoints for C. acnes can vary, with some studies defining resistance at a MIC >2 µg/mL.[10]

Mechanisms of Resistance

Bacterial resistance to clindamycin is a growing clinical concern. The primary mechanisms include target site modification, active drug efflux, and, less commonly, enzymatic inactivation.

Target Site Modification (MLSB Resistance)

The most common resistance mechanism is the modification of the ribosomal target site, which confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[11] This is mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate an adenine (B156593) residue on the 23S rRNA.[11][12] This methylation reduces the binding affinity of clindamycin to the ribosome.

  • Constitutive MLSB (cMLSB): The erm gene is continuously expressed, leading to high-level resistance to both erythromycin (B1671065) and clindamycin.[10][12]

  • Inducible MLSB (iMLSB): The erm gene is present but its expression is induced by the presence of a macrolide, such as erythromycin.[11] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure if not properly identified.[13]

Active Efflux

Efflux pumps can actively transport clindamycin out of the bacterial cell, preventing it from reaching its ribosomal target. In staphylococci, the msrA gene encodes an efflux pump that confers resistance to macrolides and streptogramin B but not typically to clindamycin itself (MSB phenotype).[13] However, other efflux systems, such as those encoded by lsa genes, have been reported to confer resistance to lincosamides.[11]

Enzymatic Inactivation

A less frequent mechanism involves the enzymatic inactivation of the antibiotic. Certain bacteria may possess enzymes, such as lincosamide nucleotidyltransferases (Lin enzymes), that modify and inactivate clindamycin.[14]

cluster_resistance Clindamycin Resistance Mechanisms cluster_mls erm-mediated methylation Target_Modification Target Site Modification (MLS B Phenotype) Constitutive Constitutive (cMLS B) Target_Modification->Constitutive Inducible Inducible (iMLS B) Target_Modification->Inducible Efflux Active Efflux Inactivation Enzymatic Inactivation

Caption: Primary mechanisms of bacterial resistance to clindamycin.

Experimental Protocols

The determination of clindamycin's in vitro activity is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as described by the Clinical and Laboratory Standards Institute (CLSI).[5][15]

Broth Microdilution for Aerobic Bacteria (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of clindamycin in a liquid growth medium.

Materials:

  • Clindamycin analytical standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL in the final well)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Clindamycin Dilutions: Prepare a stock solution of clindamycin. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the clindamycin dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Anaerobic Bacteria (CLSI M11)

This is the reference method for susceptibility testing of anaerobic bacteria.[1][3]

Materials:

  • Clindamycin analytical standard powder

  • Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood

  • Sterile petri dishes

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Multipoint replicator (optional)

  • Anaerobic incubation system (e.g., anaerobic chamber or jar)

Procedure:

  • Preparation of Agar Plates: Prepare a series of molten, supplemented Brucella agar aliquots. Add appropriate volumes of a stock clindamycin solution to each aliquot to create a range of two-fold dilution concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Grow the anaerobic bacteria on an appropriate medium. Prepare a suspension of the growth in a suitable broth to match a 0.5 McFarland turbidity standard.

  • Inoculation: Spot-inoculate the surface of each clindamycin-containing agar plate (and a growth control plate with no antibiotic) with the standardized bacterial suspension (final inoculum of ~10⁵ CFU per spot).

  • Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits growth, or allows for only a faint haze or a single colony.

cluster_workflow Broth Microdilution Workflow (CLSI M07) Start Start Prep_Drug Prepare Serial Dilutions of Clindamycin in Plate Start->Prep_Drug Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Inoculate Inoculate Plate Wells (Final Conc. ~5x10^5 CFU/mL) Prep_Drug->Inoculate Dilute_Inoculum Dilute Suspension to ~1x10^6 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Generalized workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound remains a valuable antibiotic with a well-defined spectrum of activity against Gram-positive aerobes and anaerobic bacteria. Its utility is predicated on its mechanism of inhibiting bacterial protein synthesis. However, the emergence of resistance, primarily through target site modification, necessitates continuous surveillance and accurate susceptibility testing. The standardized protocols outlined by CLSI are essential for generating reliable and comparable data to guide clinical use and inform ongoing drug development efforts. Researchers and drug development professionals should consider regional resistance patterns and employ these rigorous methodologies in their evaluations of clindamycin and novel antimicrobial agents.

References

Methodological & Application

Application Note: HPLC-UV Assay for Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin (B1669177) palmitate hydrochloride is a palmitic acid ester of the semi-synthetic antibiotic clindamycin. It is a prodrug that is hydrolyzed in vivo to the active clindamycin. Accurate and reliable analytical methods are crucial for the quality control of clindamycin palmitate hydrochloride in both bulk drug substance and finished pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the assay of this compound hydrochloride. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following tables summarize different validated chromatographic conditions for the determination of this compound hydrochloride.

Table 1: HPLC System and Chromatographic Conditions (Method 1)

ParameterValue
Stationary Phase XTerra RP18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.5% Triethylamine (B128534) in water:methanol (1:9 v/v), pH adjusted to 5.0 with orthophosphoric acid
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 210 nm

Source:[1][2][3]

Table 2: HPLC System and Chromatographic Conditions (Method 2)

ParameterValue
Stationary Phase Phenomenex Zorbax (Luna) cyano, 150 x 4.6 mm, 5 µm with a cyano guard cartridge
Mobile Phase 5 mM Potassium phosphate (B84403) buffer (pH 3.0):acetonitrile:tetrahydrofuran (B95107) (20:75:5, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume Not Specified
Column Temperature Ambient
UV Detection 210 nm

Source:[4]

Preparation of Solutions

Mobile Phase Preparation (Method 1): To prepare 1000 mL of the mobile phase, dissolve 5 mL of triethylamine in a mixture of 100 mL of water and 900 mL of methanol. Adjust the pH to 5.00 ± 0.05 using a 50% v/v solution of orthophosphoric acid in water.[1] This mobile phase can also be used as the diluent for standard and sample preparations.[1]

Mobile Phase Preparation (Method 2): Prepare a 5 mM potassium phosphate buffer and adjust the pH to 3.0. The mobile phase consists of this buffer, acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 by volume.[4]

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP this compound Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 10 mg/mL).[4]

Calibration Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 15, 25, 50, 100, 250, 375, and 500 µg/mL).[4]

Sample Preparation (from Oral Solution): For commercially available oral solutions, a sample preparation step is required. For a 75 mg/5 ml oral solution, forced degradation studies can be performed to demonstrate specificity.[2][3] For potency measurements, the oral solution can be diluted with the mobile phase to fall within the calibration range (e.g., 125, 250, and 500 µg/mL).[4] The resulting solution should be filtered through a 0.20 µm nylon filter before injection.[4]

Method Validation Summary

The described HPLC-UV methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation characteristics addressed include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies, where the drug substance is exposed to acid, base, oxidation, heat, humidity, and light.[1][2][3] The method should be able to separate the main peak from any degradation products.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response (r > 0.99) is typically observed over a specified range.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of less than 2.0%.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests to ensure it is performing adequately. Six replicate injections of a system suitability standard solution are typically performed.[4]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) for Peak Area < 2.0%
Theoretical Plates (per column) > 2000
USP Tailing Factor < 2.0
Resolution (between CPH and related substances like lincomycin) > 1.5

Source:[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->HPLC SystemSuitability->HPLC Proceed if passes UVDetector UV Detector HPLC->UVDetector Eluent Chromatogram Chromatogram Acquisition UVDetector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Generation Integration->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound Hydrochloride.

References

Application Notes and Protocols for In Vitro Research Formulation of Clindamycin Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) palmitate hydrochloride is a water-soluble ester prodrug of the lincosamide antibiotic, clindamycin.[1][2] In its palmitated form, clindamycin is inactive in vitro.[1][2] Rapid hydrolysis by esterases in vivo is required to release the active clindamycin molecule, which then exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This document provides detailed application notes and protocols for the proper formulation and use of clindamycin palmitate in in vitro research studies, with a critical focus on the enzymatic hydrolysis step necessary to activate the compound for antimicrobial susceptibility and cytotoxicity testing.

Data Presentation

Solubility of this compound Hydrochloride

For successful in vitro studies, appropriate solvent selection is critical. The solubility of this compound hydrochloride in various common laboratory solvents is summarized below.

SolventSolubilityReference
DMSO (Dimethyl Sulfoxide)≥ 2.08 mg/mL[3]
WaterWater-soluble[1]
EthanolSoluble[4]
MethanolSoluble[4]
Antimicrobial Activity of Active Clindamycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for active clindamycin against various bacterial strains. It is crucial to note that these values are for the active form of the drug, and in vitro testing of this compound requires a hydrolysis step to achieve these results.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus≤0.25 (Susceptible)[4]
Streptococcus pneumoniae≤0.5 (Susceptible)[4]
Bacteroides fragilis group≤2 (Susceptible)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound hydrochloride.

Materials:

  • This compound Hydrochloride powder

  • Sterile, deionized water or DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.

  • Dissolving: Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex gently until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.

  • Filtering: Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Enzymatic Hydrolysis of this compound

To assess the antimicrobial activity of clindamycin in vitro, the palmitate ester must first be cleaved to release the active clindamycin. This can be achieved using porcine liver esterase (PLE).

Materials:

  • This compound Hydrochloride stock solution (from Protocol 1)

  • Porcine Liver Esterase (PLE)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Prepare Reaction Mixture: In a sterile microcentrifuge tube, prepare the reaction mixture containing the this compound solution and PLE in PBS (pH 7.4). A recommended starting point is a 1:10 to 1:100 (w/w) ratio of enzyme to substrate.[5]

  • Incubation: Incubate the reaction mixture at 37°C for a duration of 30 minutes to 2 hours.[5] The optimal incubation time should be determined empirically.

  • Enzyme Inactivation: To stop the reaction, inactivate the PLE by heating the mixture at 70°C for 10 minutes.[5]

  • Confirmation of Hydrolysis (Optional): The conversion of this compound to clindamycin can be confirmed using High-Performance Liquid Chromatography (HPLC).[6]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of hydrolyzed (active) clindamycin against bacterial isolates.

Materials:

  • Hydrolyzed clindamycin solution (from Protocol 2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the hydrolyzed clindamycin solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).[4]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted hydrolyzed clindamycin, resulting in a final volume of 100 µL per well.[4] Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the hydrolyzed clindamycin that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound Hydrochloride stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflows

Clindamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Active_Clindamycin Active Clindamycin Active_Clindamycin->50S_Ribosome

Clindamycin's mechanism of action.

Hydrolysis_Workflow Start This compound (Inactive Prodrug) Step1 Incubate with Porcine Liver Esterase (PLE) in PBS (pH 7.4) at 37°C Start->Step1 Step2 Heat Inactivation of PLE (70°C) Step1->Step2 Step3 Active Clindamycin (Ready for Assay) Step2->Step3

In vitro hydrolysis workflow.

MIC_Workflow Start Prepare Serial Dilutions of Hydrolyzed Clindamycin Step1 Inoculate with Standardized Bacterial Suspension Start->Step1 Step2 Incubate at 35°C for 16-20 hours Step1->Step2 Step3 Observe for Visible Growth Step2->Step3 End Determine MIC (Lowest concentration with no growth) Step3->End

Broth microdilution MIC workflow.

References

Determining the Minimum Inhibitory Concentration (MIC) of Clindamycin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic effective against a range of Gram-positive and anaerobic bacteria.[1][2] The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] Accurate determination of the clindamycin MIC is essential for guiding therapeutic decisions, monitoring the emergence of antimicrobial resistance, and for the research and development of new antimicrobial agents.[1][2] This document provides detailed protocols for determining the MIC of clindamycin using three standard laboratory methods: broth microdilution, agar (B569324) dilution, and gradient diffusion, in accordance with guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Data Presentation

The interpretation of MIC values is guided by clinical breakpoints established by CLSI and EUCAST. These breakpoints categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[1][2]

OrganismCLSI Breakpoints (S/I/R) (μg/mL)EUCAST Breakpoints (S/R) (μg/mL)
Staphylococcus aureus≤0.5 / 1-2 / ≥4≤0.25 / >0.5
Bacteroides fragilis≤2 / 4 / ≥8Not specified

Note: Breakpoint values are subject to change. Users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current information.[1]

Experimental Protocols

Broth Microdilution Method

This method involves preparing serial dilutions of clindamycin in a liquid growth medium in a 96-well microtiter plate.[2]

Materials:

  • Clindamycin hydrochloride monohydrate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)[2]

  • Sterile diluents (e.g., water, saline)

Procedure:

  • Prepare Clindamycin Stock Solution: Aseptically prepare a stock solution of clindamycin at a concentration of 1280 µg/mL in a suitable sterile solvent like water.[1][2]

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration (e.g., 128 µg/mL) of clindamycin in CAMHB.

    • Add 200 µL of the starting clindamycin solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[2] This will create a range of concentrations, typically from 0.06 to 128 µg/mL.[1]

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no inoculum).[2]

  • Prepare Inoculum:

    • From a fresh bacterial culture (18-24 hours old), suspend several colonies in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.[1]

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth (turbidity).[1][2]

Agar Dilution Method

In this method, varying concentrations of clindamycin are incorporated into an agar medium.[2]

Materials:

  • Clindamycin powder, analytical grade

  • Mueller-Hinton Agar (MHA)[1]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 1°C)[1]

Procedure:

  • Prepare Antibiotic-Containing Agar:

    • Prepare molten MHA and cool it to 45-50°C.

    • Prepare a series of two-fold dilutions of the clindamycin stock solution.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of the molten MHA. Mix well and pour into sterile petri dishes to create a series of plates with final concentrations typically ranging from 0.06 to 128 µg/mL.[1][2]

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[2]

  • Inoculation: Using a multipoint replicator, spot-inoculate the prepared agar plates with the bacterial suspension.[1][2]

  • Incubation: Allow the inoculated plates to dry, then invert and incubate at 35°C ± 1°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits bacterial growth. A single colony or a faint haze should be disregarded.[1]

Gradient Diffusion Method

This method utilizes a plastic strip impregnated with a continuous gradient of clindamycin.[1]

Materials:

  • Clindamycin gradient diffusion strips (e.g., E-test)[1]

  • Mueller-Hinton Agar (MHA) plates[1]

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[1]

  • Incubator (35°C)[1]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[1]

  • Strip Application: Aseptically apply the clindamycin gradient diffusion strip to the surface of the inoculated agar.[1]

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[3]

Special Considerations for Clindamycin

For Staphylococcus species, it is crucial to test for inducible clindamycin resistance. Some strains may appear susceptible in vitro but can rapidly develop resistance during therapy. This is often mediated by erm genes. The D-zone test is a common method for detecting this phenomenon and should be performed in parallel with MIC testing.[1]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Reading Stock Prepare Clindamycin Stock Solution (1280 µg/mL) SerialDilution Perform 2-fold Serial Dilution of Clindamycin in Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Wells with Bacterial Suspension Inoculum->InoculatePlate Plate Prepare 96-well Plate with CAMHB Plate->SerialDilution SerialDilution->InoculatePlate Incubate Incubate Plate (35°C, 16-20h) InoculatePlate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for Broth Microdilution MIC Testing.

References

Application Note: LC-MS Analysis for the Identification of Clindamycin Palmitate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) palmitate hydrochloride is a widely used antibiotic, and like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy.[1] The manufacturing process and storage conditions can lead to the formation of various impurities, which may include related compounds, degradation products, and isomers.[1][2] Regulatory agencies require stringent control and characterization of these impurities. This application note provides a detailed protocol for the identification and characterization of potential impurities in clindamycin palmitate bulk drug substance and formulations using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for impurity profiling.[3]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for this compound hydrochloride is outlined below. The goal is to dissolve the sample in a suitable solvent that is compatible with the LC-MS system.

  • Materials:

    • This compound Hydrochloride sample

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • 0.1% Formic acid in Water (optional, for pH adjustment)

    • Vortex mixer

    • Centrifuge

    • 2 mL LC-MS vials with septa

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound hydrochloride sample.

    • Dissolve the sample in 10 mL of a diluent, typically a mixture of methanol and water (e.g., 80:20 v/v), to achieve a stock solution of 1 mg/mL.

    • Vortex the solution for 2 minutes to ensure complete dissolution.

    • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same diluent. This final concentration may need to be optimized based on instrument sensitivity.

    • If precipitation is observed, centrifuge the solution at 10,000 rpm for 5 minutes and transfer the supernatant to a clean LC-MS vial.

    • Prepare a blank sample using the diluent.

LC-MS Method

The following is a recommended starting point for the LC-MS method. Optimization may be required based on the specific instrument and impurities being targeted.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column is suitable for the separation of this compound and its impurities. A common choice is a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution: A gradient elution is recommended to effectively separate a wide range of impurities with varying polarities. A typical gradient is shown in Table 1.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    Table 1: Example Gradient Elution Program

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for clindamycin and its related compounds.[4]

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) for initial screening and identification of unknown impurities. Subsequently, tandem MS (MS/MS) can be used for structural elucidation.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be used to generate informative fragment ions.

Data Presentation

The identification of impurities is based on their retention time (RT) and mass-to-charge ratio (m/z). Table 2 summarizes some of the known impurities of this compound, which can be used as a reference for data analysis.[1][2]

Table 2: Known Impurities of this compound

Impurity Name Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
This compound C₃₄H₆₃ClN₂O₆S 663.40 664.41
Clindamycin C₁₈H₃₃ClN₂O₅S 424.98 425.18
Lincomycin Palmitate C₃₄H₆₄N₂O₇S 648.95 649.44
Epicindamycin Palmitate C₃₄H₆₃ClN₂O₆S 663.40 664.41
Clindamycin B-Palmitate C₃₃H₆₁ClN₂O₆S 649.37 650.39
This compound Sulfoxide C₃₄H₆₃ClN₂O₇S 679.40 680.41
Clindamycin Stearate C₃₆H₆₇ClN₂O₆S 691.45 692.46
Clindamycin Myristate C₃₂H₅₉ClN₂O₆S 635.35 636.36

| Clindamycin Laurate | C₃₀H₅₅ClN₂O₆S | 607.30 | 608.31 |

Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical approach to impurity identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Centrifuge/Filter dilute->filter vial Transfer to LC Vial filter->vial inject Inject Sample vial->inject separate LC Separation inject->separate detect MS Detection separate->detect process Process Raw Data detect->process identify Identify Impurities process->identify report Generate Report identify->report

Caption: Experimental workflow from sample preparation to data analysis.

impurity_identification start LC-MS Data Acquisition (Full Scan) peak_detection Peak Detection in Chromatogram start->peak_detection mass_extraction Extract Mass Spectra for Each Peak peak_detection->mass_extraction db_search Compare m/z with Known Impurity Database mass_extraction->db_search msms_analysis Perform MS/MS Analysis on Unknown Peaks mass_extraction->msms_analysis If unknown peak tentative_id Tentative Impurity Identification db_search->tentative_id final_report Final Impurity Profile Report tentative_id->final_report fragmentation Analyze Fragmentation Pattern msms_analysis->fragmentation structure_elucidation Propose Structure of Novel Impurity fragmentation->structure_elucidation structure_elucidation->final_report

Caption: Logical workflow for the identification of impurities.

Conclusion

This application note provides a comprehensive framework for the LC-MS analysis of this compound impurities. The detailed protocol for sample preparation and the optimized LC-MS method parameters serve as a robust starting point for researchers in pharmaceutical quality control and drug development. The successful implementation of this method will enable the accurate identification and characterization of known and novel impurities, ensuring the quality and safety of this compound products. Further studies, including forced degradation studies, can be performed to provide a more complete picture of the impurity profile under various stress conditions.[5][6][7]

References

Application Notes and Protocols for the Reconstitution of Clindamycin Palmitate Flavored Granules in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, quality control, and analysis of clindamycin (B1669177) palmitate flavored granules for oral solution, intended for laboratory use. The information is curated for researchers, scientists, and professionals in the field of drug development.

Introduction

Clindamycin palmitate hydrochloride is a water-soluble ester of the semi-synthetic antibiotic clindamycin.[1][2] In its granular form for oral solution, it is a dry mixture containing the active pharmaceutical ingredient along with various excipients such as flavoring agents, sweeteners, buffers, and preservatives.[1][2] Although this compound hydrochloride is inactive in vitro, it is rapidly hydrolyzed in vivo to the antibacterially active clindamycin.[3][4] The primary mechanism of action of clindamycin is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This document outlines the procedures for preparing and evaluating the reconstituted oral solution in a laboratory environment.

Reconstitution Protocol

The reconstitution of this compound flavored granules is a critical step to ensure accurate dosage and stability for experimental use. The following protocol is based on standard pharmaceutical guidelines.[3][8][9][10]

Materials
  • This compound Hydrochloride for Oral Solution, USP (flavored granules)

  • Purified water (distilled or deionized)

  • Graduated cylinders

  • Volumetric flasks

  • Appropriate glassware (e.g., beakers, bottles with closures)

  • Magnetic stirrer and stir bar (optional)

  • Spatula

Procedure
  • Determine the Final Concentration: Refer to the manufacturer's label or product monograph to determine the amount of granules and the volume of purified water required to achieve the desired final concentration. A common commercially available concentration is 75 mg of clindamycin per 5 mL of reconstituted solution.[3][8][11]

  • Measure the Granules: Accurately weigh the required amount of this compound granules.

  • Initial Water Addition: For a standard 100 mL bottle preparation, add approximately half of the total required volume of purified water (e.g., 37.5 mL for a 75 mL total addition) to the container with the granules.[3][9][10]

  • Vigorous Shaking: Securely close the container and shake vigorously until the granules are well-dispersed.

  • Final Water Addition: Add the remaining volume of purified water to reach the final required volume (e.g., the remaining 37.5 mL).[3][9][10]

  • Ensure Uniformity: Shake the container again until the solution is uniform and all granules are dissolved.[3][9][10]

  • Labeling: Clearly label the reconstituted solution with the concentration, date of reconstitution, and expiration date (typically 14 days at room temperature).

Storage and Stability
  • Store the reconstituted solution at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[3][8][10]

  • Do not refrigerate the reconstituted solution, as low temperatures may cause it to thicken, making it difficult to pour and pipette accurately.[3][11]

  • The reconstituted solution is stable for 14 days (2 weeks) when stored at room temperature.[3][8] Discard any unused portion after this period.

Quality Control Protocols

The following experimental protocols are designed to assess the quality and characteristics of the reconstituted this compound oral solution.

pH Determination

Objective: To verify that the pH of the reconstituted solution is within the acceptable range.

Methodology:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Transfer a sufficient amount of the reconstituted clindamycin solution into a clean beaker.

  • Immerse the calibrated pH electrode into the solution.

  • Allow the reading to stabilize and record the pH value.

  • The pH should be between 2.5 and 5.0.[12]

Assay for this compound by HPLC-UV

Objective: To determine the concentration of this compound in the reconstituted solution. This method is adapted from established HPLC-UV assays for this compound hydrochloride.[13][14][15]

Methodology:

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: XTerra RP18, 250 mm x 4.6 mm, 5 µm particle size.[14][15]

  • Mobile Phase: A 0.5% solution of triethylamine (B128534) in a 1:9 (v/v) water:methanol mixture, adjusted to pH 5.0 with orthophosphoric acid.[14][15]

  • Flow Rate: 1.5 mL/min.[14][15]

  • Detector Wavelength: 210 nm.[14][15]

  • Injection Volume: 20 µL.[15]

Procedure:

  • Standard Preparation: Prepare a standard solution of USP this compound Hydrochloride RS in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[15]

  • Sample Preparation: Dilute the reconstituted oral solution with the mobile phase to a suitable concentration for analysis (e.g., a concentration that falls within the linear range of the standard curve).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak area of the this compound peak in the sample chromatogram to the peak area of the standard to calculate the concentration.

Data Presentation

Table 1: Reconstitution Parameters

ParameterValueReference
Granule Bottle Size100 mL[3][8][11]
Volume of Water for Reconstitution75 mL[3][8][11]
Final Concentration75 mg clindamycin / 5 mL[3][8][11]
Final Volume100 mL[11]

Table 2: Stability and Storage of Reconstituted Solution

ParameterConditionReference
Storage Temperature20°C to 25°C (68°F to 77°F)[3][8][10]
RefrigerationNot Recommended[3][11]
Stability Period14 days[3][8]

Table 3: Quality Control Specifications

TestSpecificationReference
pH2.5 - 5.0[12]
Assay (Clindamycin content)90.0% - 120.0% of labeled amount[12]

Visualizations

Clindamycin Mechanism of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which interferes with the translocation process.[5][6][7]

Clindamycin_Mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Bacterial Protein (Synthesis Halted) Ribosome->Protein Translation mRNA mRNA Clindamycin Clindamycin Clindamycin->Ribosome Binds to Reconstitution_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_results Analysis & Reporting Start Start: Obtain Granules Reconstitute Reconstitute Granules with Purified Water Start->Reconstitute Mix Shake Vigorously for Uniform Solution Reconstitute->Mix Store Store at Room Temperature Mix->Store pH_Test pH Determination Store->pH_Test HPLC_Test HPLC-UV Assay Store->HPLC_Test Data_Analysis Data Analysis pH_Test->Data_Analysis HPLC_Test->Data_Analysis Report Generate Report Data_Analysis->Report

References

Application Notes: Clindamycin Palmitate as a Tool for Studying Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clindamycin (B1669177) palmitate hydrochloride is the water-soluble hydrochloride salt of the palmitic acid ester of clindamycin.[1] It functions as a prodrug, which upon oral administration is hydrolyzed in the gastrointestinal tract to its active form, clindamycin.[2][3] Clindamycin is a lincosamide antibiotic that serves as a potent and well-characterized inhibitor of bacterial protein synthesis.[4][5] Its specific mechanism of action and established efficacy make it an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of the bacterial ribosome and for screening new antimicrobial agents.

Mechanism of Action

Clindamycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][4] Specifically, it binds to the 23S rRNA of the large 50S ribosomal subunit.[1][2] This binding occurs at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[6][7]

Clindamycin's interaction with the ribosome interferes with key steps in the elongation phase of protein synthesis.[3][4] It sterically hinders the correct positioning of aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting the translocation of the growing peptide chain from the A-site to the P-site.[6][8][9] This action effectively stalls protein elongation, preventing the synthesis of essential proteins required for bacterial growth and replication.[3][4] Chemical footprinting studies have identified specific nucleotides within the 23S rRNA that are protected by clindamycin binding, including A2451 and A2602 in the A-site and G2505 in the P-site, as well as A2058 and A2059 near the entrance of the peptide exit tunnel.[10]

Clindamycin_Mechanism 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-Site P_site P-Site A_site->P_site mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site Enters tRNA_P Peptidyl-tRNA tRNA_P->P_site Peptide Growing Peptide tRNA_P->Peptide Carries Clindamycin Clindamycin Clindamycin->P_site Binds to 50S near A/P sites Block X

Caption: Mechanism of clindamycin action on the bacterial ribosome.

Quantitative Data

Clindamycin's interaction with the bacterial ribosome and its inhibitory effects can be quantified. This data is crucial for comparative studies and for understanding its potency.

Table 1: Ribosomal Binding Affinity

Compound Target Organism Dissociation Constant (Kdiss) Reference
Clindamycin E. coli ~8 µM [11]

| Lincomycin (B1675468) | E. coli | ~5 µM |[11] |

Table 2: Minimum Inhibitory Concentrations (MICs) for Susceptible Bacteria

Bacterial Group Typical Susceptible MIC Breakpoint Reference
Staphylococcus aureus (MSSA) ≤ 0.5 µg/mL [1]
Streptococcus pneumoniae ≤ 0.5 µg/mL [12]
Anaerobic Bacteria ≤ 2 µg/mL [1]

Note: MIC values can vary significantly between strains. These values represent typical breakpoints for susceptibility testing.[12]

Experimental Protocols

Clindamycin serves as a vital positive control in experiments designed to discover and characterize new inhibitors of bacterial protein synthesis. Below are key protocols where clindamycin is frequently used.

Experimental_Workflow cluster_screening Phase 1: Screening & Initial Characterization cluster_validation Phase 2: Target Validation & Mechanism of Action cluster_legend Legend A Primary Screen: Bacterial Growth Inhibition Assay (e.g., MIC Determination) B Identify Hits with Antibacterial Activity A->B C Secondary Screen: Macromolecular Synthesis Assay B->C D Confirm Protein Synthesis Inhibition C->D E Target Validation: In Vitro Cell-Free Translation Assay D->E Advance Confirmed Hits F Confirm Direct Ribosome Inhibition E->F G Mechanism Study: Ribosome Profiling / Toeprinting F->G H Identify Specific Site of Ribosomal Arrest G->H L1 Clindamycin used as a positive control in these assays L2 Assay Step L3 Decision/Result K2 Screening Assay K3 Validation Assay

Caption: Workflow for identifying novel protein synthesis inhibitors.

Protocol 1: Bacterial Growth Inhibition (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, M9 medium)[13]

  • Clindamycin hydrochloride (positive control)

  • Test compound

  • Sterile 96-well round-bottom microplates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: a. Grow an overnight culture of the bacterial strain at 37°C. b. Dilute the culture in fresh medium to an optical density (OD600) of approximately 0.5-0.6.[13] c. Further dilute the culture to a final concentration of 1 x 10⁷ CFU/mL.[13]

  • Prepare Compound Dilutions: a. In a 96-well plate, prepare a two-fold serial dilution of clindamycin (and the test compound) in the growth medium. Start with a high concentration (e.g., 128 µg/mL) in the first column, leaving a final volume of 50 µL in each well.[13] b. Include a "no drug" well for a positive growth control and a "sterile medium" well for a negative control.

  • Inoculation: a. Add 50 µL of the prepared bacterial suspension (1 x 10⁷ CFU/mL) to each well, resulting in a final concentration of 5 x 10⁶ CFU/mL.[13]

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 of each well.

Protocol 2: In Vitro Cell-Free Protein Synthesis Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system composed of purified ribosomal components.[14]

Materials:

  • E. coli or P. aeruginosa cell-free translation system (containing ribosomes, translation factors EF-Tu, EF-Ts, EF-G)[14][15]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM MgCl₂)[14]

  • Energy Source (ATP, GTP) and regeneration system (phosphoenolpyruvate, pyruvate (B1213749) kinase)[14]

  • Template mRNA (e.g., poly(U))[14]

  • Radiolabeled amino acid (e.g., [³H]phenylalanine)[14]

  • Clindamycin (positive control), Test compound

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, energy source/regeneration system, ribosomes, and translation factors.[14]

  • Compound Incubation: a. Add the test compound or clindamycin (at various concentrations) to the reaction tubes. Include a DMSO/vehicle control. b. Pre-incubate the mixture at room temperature for 15 minutes to allow the compound to bind to its target.[14]

  • Initiate Translation: a. Start the reaction by adding the poly(U) mRNA and [³H]phenylalanine.[14] b. Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction and Precipitate Protein: a. Stop the reaction by adding a suitable reagent (e.g., EDTA).[14] b. Precipitate the newly synthesized, radiolabeled poly-phenylalanine chains using trichloroacetic acid (TCA).

  • Quantification: a. Collect the precipitate on a filter membrane, wash, and dry. b. Measure the incorporated radioactivity using a scintillation counter. c. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value for the compound.

Protocol 3: Ribosome Profiling (Toeprinting) Assay - Conceptual Outline

Ribosome profiling, or toeprinting, is a powerful technique used to map the precise location where a ribosome is stalled on an mRNA molecule by an inhibitor.[16][17] This provides high-resolution information about the drug's mechanism of action.

Principle: An antibiotic that stalls translation will cause ribosomes to accumulate at a specific codon on the mRNA. A reverse transcriptase enzyme is used to synthesize cDNA from this mRNA. The enzyme will stop when it encounters the stalled ribosome, creating a truncated cDNA product (a "toeprint"). The size of this toeprint reveals the exact position of the ribosome.[16]

Key Steps:

  • Assemble Translation Complex: An in vitro translation reaction is set up with ribosomes, a specific mRNA template, and initiation factors.

  • Add Inhibitor: The test compound or clindamycin is added, and the reaction is allowed to proceed for a short time, leading to ribosome stalling at specific sites.

  • Primer Annealing: A radiolabeled DNA primer is annealed to the mRNA downstream of the region of interest.

  • Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes cDNA until it is physically blocked by the stalled ribosome.

  • Analysis: The resulting truncated cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Interpretation: The length of the cDNA "toeprint" indicates the exact 3' boundary of the stalled ribosome on the mRNA, allowing for codon-specific identification of the arrest site. Comparing the toeprint pattern generated by a novel inhibitor to that of a known drug like clindamycin can quickly reveal if they share a similar mode of action.[16]

References

Application of Clindamycin Palmitate in Experimental Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177), a lincosamide antibiotic, is a critical tool in preclinical research for investigating bacterial pathogenesis and evaluating novel therapeutic strategies. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Beyond its bacteriostatic and, at higher concentrations, bactericidal effects, clindamycin exhibits significant immunomodulatory properties, notably the suppression of bacterial toxin production and the modulation of host inflammatory responses.[4] These characteristics make it a valuable agent in various murine models of bacterial infection, including sepsis, skin and soft tissue infections, and endotoxic shock.

These application notes provide a comprehensive overview of the use of clindamycin palmitate in murine infection models, including quantitative data on its efficacy, detailed experimental protocols for its administration, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The efficacy of clindamycin in murine models of bacterial infection is often assessed by survival rates, reduction in bacterial load (colony-forming units, CFU), and modulation of inflammatory markers. The following tables summarize quantitative data from representative studies.

Table 1: Efficacy of Clindamycin in a Murine Sepsis Model

Infection ModelBacterial StrainTreatment RegimenKey Findings
Lethal SepsisStaphylococcus aureus ATCC 2921340 mg/kg clindamycin, subcutaneously, every 8 hours for 3 days, starting 5 hours post-infectionSurvival Rate: 58% (29/50) with clindamycin vs. 32% (16/50) with ceftriaxone. Improved motor performance compared to ceftriaxone-treated mice. Lower serum and peritoneal fluid levels of TNF-α.

Table 2: Efficacy of Clindamycin in a Murine Endotoxic Shock Model

Treatment Group (Clindamycin Dosage, i.p.)Survival Rate (%)Peak TNF-α in Serum (pg/mL)
Saline Control0Not Reported
160 mg/kg64Significantly Lowered
300 mg/kg86Significantly Lowered
440 mg/kg100Significantly Lowered
520 mg/kg92Not Reported
600 mg/kg36Not Reported

Table 3: Efficacy of Clindamycin in Murine Thigh and Skin Infection Models

Infection ModelBacterial StrainTreatment RegimenKey Findings
Neutropenic Thigh InfectionStaphylococcus aureus (iMLSB strains)Doses simulating human free drug AUCAt a low inoculum (105 CFU), clindamycin reduced the CFU/thigh by 0.45 to 1.3 log10 at 72 hours.
MRSA-Infected Cutaneous WoundMethicillin-Resistant Staphylococcus aureus (MRSA)Topical application of clindamycin-loaded nanoparticles (6 mg/mL)Significant reduction in bacterial viability (CFU count) compared to untreated and vehicle control groups.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Murine Sepsis Model Induced by Staphylococcus aureus

This protocol is adapted from studies evaluating the efficacy of clindamycin in a lethal murine sepsis model.

1. Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • C57BL/6 mice (male, specific age and weight)

  • Sterile syringes and needles (for injection and bacterial challenge)

2. Preparation of Clindamycin Solution:

  • Aseptically prepare a solution of this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 40 mg/kg dose).

  • Ensure complete dissolution and filter-sterilize if necessary.

3. Inoculum Preparation:

  • Culture S. aureus in TSB overnight at 37°C.

  • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL). The final inoculum for injection should be determined based on pilot studies to induce a lethal infection.

4. Infection and Treatment Procedure:

  • Induce sepsis by intraperitoneal (i.p.) injection of the S. aureus suspension.

  • At a predetermined time post-infection (e.g., 5 hours), administer the first dose of clindamycin subcutaneously.

  • Continue treatment at specified intervals (e.g., every 8 hours) for the duration of the experiment (e.g., 3 days).

  • A control group should receive a vehicle (sterile saline).

5. Assessment of Efficacy:

  • Monitor survival rates over a defined period.

  • At specific time points, collect blood and peritoneal lavage fluid for cytokine analysis (e.g., TNF-α) using ELISA.

  • Monitor clinical signs of illness and motor performance.

Protocol 2: Neutropenic Mouse Thigh Infection Model

This model is used to assess the antimicrobial efficacy of clindamycin in a localized soft tissue infection, minimizing the influence of the host immune system.[5]

1. Materials:

  • This compound hydrochloride

  • Cyclophosphamide (B585)

  • Sterile 0.9% saline

  • Staphylococcus aureus (clinical isolate, e.g., MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA) with 5% sheep's blood

  • ICR (CD-1) mice (female, 6 weeks old)

  • Sterile syringes and needles

  • Tissue homogenizer

2. Neutropenia Induction:

  • Four days prior to infection, administer a 150 mg/kg intraperitoneal injection of cyclophosphamide.[5]

  • One day prior to infection, administer a second intraperitoneal injection of cyclophosphamide at 100 mg/kg.[5]

3. Inoculum Preparation:

  • Culture S. aureus on TSA with 5% sheep's blood overnight at 37°C.

  • Inoculate a colony into TSB and grow to logarithmic phase with shaking.

  • Wash the bacterial cells and resuspend in sterile saline to the desired concentration (e.g., 107 CFU/mL).[5]

4. Infection and Treatment Procedure:

  • Anesthetize the mice (e.g., with isoflurane).

  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.

  • At a predetermined time post-infection (e.g., 2 hours), administer the first dose of clindamycin (subcutaneously or intravenously).

  • Continue treatment at specified intervals (e.g., every 3, 6, or 8 hours).

5. Assessment of Efficacy:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically dissect the entire thigh muscle.[5]

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

Protocol 3: Murine Skin Infection Model

This protocol describes the establishment of a superficial skin infection to evaluate the efficacy of topical clindamycin formulations.

1. Materials:

  • This compound (for formulation into a topical preparation, e.g., loaded into nanoparticles)

  • Methicillin-Resistant Staphylococcus aureus (MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • ICR mice (male, 6 weeks old)

  • Anesthetic (e.g., avertin)

  • Electric trimmer

  • 8-mm biopsy punch

  • Sterile swabs

2. Inoculum Preparation:

  • Prepare an MRSA suspension with a high concentration (e.g., 1.0 × 109 CFU) in a small volume.[6]

3. Infection and Treatment Procedure:

  • Anesthetize the mice and shave the dorsal area.[6]

  • Create an 8-mm full-thickness wound using a biopsy punch.[6]

  • Apply the MRSA suspension directly to the wound site.[6]

  • Allow the infection to establish (e.g., for 2 days).

  • Begin topical treatment with the clindamycin formulation, applying it to the wound at specified intervals.

  • Include untreated and vehicle control groups.

4. Assessment of Efficacy:

  • Monitor wound healing and clinical signs of infection.

  • At the end of the study, euthanize the mice.

  • Excise the wound tissue and homogenize it.

  • Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.

Visualizations

Mechanism of Action and Immunomodulatory Effect

Clindamycin's primary antibacterial action is the inhibition of protein synthesis. Its immunomodulatory effects are linked to the suppression of pro-inflammatory signaling pathways.

G cluster_0 Bacterial Cell cluster_1 Host Immune Cell (e.g., Macrophage) 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Toxin_Production Toxin Production Protein_Synthesis->Toxin_Production Clindamycin_in Clindamycin Clindamycin_in->50S_Ribosome Binds to LPS_PAMPs Bacterial Components (LPS, PAMPs) TLR Toll-like Receptor (TLR) LPS_PAMPs->TLR Activates NFkB_Pathway NF-κB Signaling Pathway TLR->NFkB_Pathway Activates TNF_alpha TNF-α Production NFkB_Pathway->TNF_alpha Induces Inflammation Inflammation TNF_alpha->Inflammation Clindamycin_out Clindamycin Clindamycin_out->NFkB_Pathway Inhibits

Caption: Clindamycin's dual action: inhibiting bacterial protein synthesis and suppressing host inflammatory responses.

Experimental Workflow: Murine Sepsis Model

The following diagram outlines the key steps in a typical murine sepsis model to evaluate clindamycin's efficacy.

G Start Bacterial_Culture 1. S. aureus Culture & Preparation Start->Bacterial_Culture Animal_Acclimation 2. Mouse Acclimation Start->Animal_Acclimation Infection 3. Intraperitoneal Infection Bacterial_Culture->Infection Animal_Acclimation->Infection Treatment 4. Clindamycin or Vehicle Administration Infection->Treatment Monitoring 5. Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Cytokines, Bacterial Load) Monitoring->Endpoint End Endpoint->End

Caption: Workflow for evaluating clindamycin efficacy in a murine sepsis model.

Signaling Pathway: Inhibition of NF-κB by Clindamycin

Clindamycin's immunomodulatory effects have been associated with the inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α.[7]

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_p50_p65->Gene_Expression Induces Nucleus Nucleus NFkB_translocation->Nucleus TNF_alpha_mRNA TNF-α mRNA Gene_Expression->TNF_alpha_mRNA TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Clindamycin Clindamycin Clindamycin->IKK_Complex Inhibits

Caption: Clindamycin inhibits the NF-κB pathway, reducing TNF-α production.

References

Application Notes and Protocols for Microbiological Assay of Clindamycin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin (B1669177) is a lincosamide antibiotic that is effective against a variety of bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria.[1][2] It functions by inhibiting bacterial protein synthesis, a primarily bacteriostatic action, although it can be bactericidal at higher concentrations.[1][2] The mechanism involves reversible binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and halts protein elongation.[1][3][4] Accurate determination of clindamycin concentration is crucial for quality control in pharmaceutical manufacturing, therapeutic drug monitoring, and research applications.

This document provides detailed protocols for the microbiological assay of clindamycin, a method that measures the biological activity of the antibiotic. Two primary methods are described: the agar (B569324) diffusion (cylinder-plate) assay and the turbidimetric (broth dilution) assay.[5] These bioassays are valuable because they reflect the true potency of the drug in a biological system.[6]

Mechanism of Action of Clindamycin

Clindamycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S rRNA component of the 50S ribosomal subunit.[3] This binding event physically obstructs the progression of the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis and ultimately arresting bacterial growth.[1][4]

Clindamycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit A_site A Site (Aminoacyl) P_site P Site (Peptidyl) E_site E Site (Exit) P_site->E_site Translocation Clindamycin Clindamycin Inhibition Inhibition of Translocation Clindamycin->Inhibition binds to 50S subunit tRNA_peptide Peptidyl-tRNA Inhibition->P_site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis blocks Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth leads to Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Inoculum (S. aureus) B Prepare Seeded Agar Plates A->B D Place Cylinders on Plates B->D C Prepare Standard & Sample Solutions E Fill Cylinders with Solutions C->E D->E F Incubate Plates (32-37°C, 18-24h) E->F G Measure Zones of Inhibition F->G H Plot Standard Curve G->H I Determine Sample Concentration H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Methods for Clindamycin Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of clindamycin (B1669177) palmitate by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a common stationary phase for clindamycin palmitate separation? A1: Reversed-phase columns are typically used. C18 (octadecyl silane) and Cyano (CN) columns are both effective for separating this compound and its related substances.[1][2] The choice depends on the specific separation requirements; a Cyano phase can offer different selectivity compared to a standard C18, which may be beneficial for resolving impurities.[3]

Q2: What detection wavelength is recommended for this compound? A2: this compound has a relatively weak UV absorption.[1] A low wavelength, typically around 210 nm, is commonly used for detection with a UV or Diode Array Detector (DAD).[1][2][4] Some older United States Pharmacopeia (USP) methods have also utilized a Refractive Index (RI) detector.[5]

Q3: Why is a buffer used in the mobile phase? A3: A buffer is used to control the pH of the mobile phase. Clindamycin has a basic nature (pKa of 7.6), and controlling the pH is critical for consistent retention times and good peak shape.[1][3] Operating at a pH well below the pKa (e.g., pH 3.0) ensures the analyte is in a consistent ionic state, minimizing peak tailing caused by interactions with residual silanols on the silica-based column packing.[3][6]

Q4: What are the typical related substances or impurities I need to separate from this compound? A4: The primary related substances of concern are clindamycin hydrochloride (the active drug) and lincomycin (B1675468) (a related antibiotic often used as a resolution standard).[1][3] Forced degradation studies can also generate other impurities that the method should be able to resolve.[2][7]

Troubleshooting Guide

Q5: My this compound peak is tailing. What are the common causes and solutions? A5: Peak tailing for this compound, a basic compound, is often due to secondary interactions with the stationary phase or other issues.[6]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) packing material can interact with the basic amine group on the clindamycin molecule, causing tailing.[6][8]

    • Solution: Lower the mobile phase pH. Using a buffer at a pH of 3.0-5.0 can suppress the ionization of silanol groups and ensure the analyte has a consistent positive charge, improving peak shape.[1][2] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mask the active silanol sites.[2][4]

  • Cause 2: Column Contamination or Wear: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained compounds.[9] If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).[10] If the column bed has deteriorated, it may need to be replaced.

  • Cause 3: Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and tailing, especially for early-eluting peaks.[9]

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Q6: I am seeing poor resolution between this compound and clindamycin HCl. How can I improve it? A6: Improving the resolution between these two closely related compounds involves adjusting the mobile phase composition or changing the stationary phase.

  • Solution 1: Adjust Organic Modifier Percentage: this compound is significantly more nonpolar than clindamycin HCl due to the palmitate chain.[1] Decreasing the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds, but should increase the retention of this compound more, thereby improving resolution.

  • Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice-versa) or adding a third solvent like tetrahydrofuran (B95107) (THF) can alter the selectivity of the separation.[1] A mobile phase containing acetonitrile and THF has been shown to provide good resolution.[1][3]

  • Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., from C18 to a Cyano or Phenyl-Hexyl column) can provide the necessary change in selectivity.

Q7: My system pressure is unexpectedly high. What should I check? A7: High backpressure is typically caused by a blockage in the flow path.

  • Solution 1: Check for Blocked Frit: The most common cause is a plugged inlet frit on the column, often from particulate matter from the sample or pump seal wear.[11] Try back-flushing the column (disconnect it from the detector first). If that fails, the frit or the entire column may need replacement.[11]

  • Solution 2: Use In-line Filters: To prevent future blockages, always filter your samples and mobile phases. An in-line filter placed before the injector can also help protect the system.[10]

  • Solution 3: Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Check pressure with and without the column to determine if the blockage is in the column or the preceding components (tubing, injector).[10]

Data Presentation: Comparison of HPLC Methods

The table below summarizes parameters from different published methods for this compound hydrochloride (CPH) analysis.

ParameterMethod 1Method 2
Stationary Phase Phenomenex Luna Cyano, 150 x 4.6 mm, 5 µm[1][3]Waters XTerra RP18, 250 x 4.6 mm, 5 µm[2][4]
Mobile Phase 5 mM KH₂PO₄ (pH 3.0) : Acetonitrile : THF (20:75:5 v/v/v)[1][3]0.5% Triethylamine in Water : Methanol (1:9 v/v), adjusted to pH 5.0 with H₃PO₄[2][4]
Flow Rate 1.0 mL/min[1][3]1.5 mL/min[2][4]
Detection UV at 210 nm[1][3]UV at 210 nm[2][4]
Injection Volume Not specified, but analytical range is 15 - 500 µg/mL[1][3]20 µL[4]
Retention Time (CPH) 5.60 min[1][3]5.77 min[4]
Resolution Standard Lincomycin (RT = 4.47 min)[1][3]Not specified, but method is stability-indicating[7]

Experimental Protocol

This protocol is a detailed example based on a validated isocratic HPLC method.[1][3]

1. Materials and Reagents

  • This compound Hydrochloride (CPH) Reference Standard

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Acetonitrile (HPLC Grade)

  • Tetrahydrofuran (THF, HPLC Grade)

  • Phosphoric Acid (for pH adjustment)

  • Ultrapure Water

2. Mobile Phase Preparation (5 mM KH₂PO₄ (pH 3.0) : ACN : THF (20:75:5))

  • Weigh and dissolve the appropriate amount of KH₂PO₄ in water to make a 5 mM solution.

  • Adjust the pH of the buffer solution to 3.0 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • In a suitable container, mix 200 mL of the pH 3.0 buffer, 750 mL of acetonitrile, and 50 mL of THF.

  • Degas the final mobile phase mixture by sonication or vacuum degassing.

3. Standard Solution Preparation (e.g., 250 µg/mL)

  • Accurately weigh approximately 25 mg of CPH reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution can be further diluted with the mobile phase to create working standards at desired concentrations (e.g., 125, 250, 500 µg/mL).[1][3]

4. Sample Preparation (from Powder for Oral Solution)

  • Accurately weigh a portion of the powder equivalent to about 5 mg of CPH into a 10 mL volumetric flask.[3]

  • Add approximately 8 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3]

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the resulting solution through a 0.20 µm nylon syringe filter into an HPLC vial.[1][3]

5. Chromatographic Conditions

  • HPLC System: Agilent 1050 series or equivalent with quaternary pump, autosampler, and DAD/UV detector.[1]

  • Column: Phenomenex Luna Cyano (150 x 4.6 mm, 5 µm) with a Cyano guard column.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL (typical, adjust as needed)

6. System Suitability & Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform replicate injections of a standard solution.

  • Verify system suitability parameters (e.g., retention time RSD, peak tailing factor, theoretical plates) meet the predefined criteria of your validated method.

  • Inject the prepared sample solutions for analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed pressure High System Pressure? start->pressure check_frit Isolate & Check Column - Remove column, check pressure - Backflush column pressure->check_frit Yes peak_shape Poor Peak Shape? pressure->peak_shape No frit_blocked Frit Blocked? check_frit->frit_blocked replace_column Replace Frit or Column frit_blocked->replace_column Yes check_system Check System Blockage (Tubing, Injector) frit_blocked->check_system No end_node Problem Resolved replace_column->end_node check_system->end_node tailing Peak Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No check_ph Check Mobile Phase pH - Ensure pH is 3-5 - Add competing base (e.g., TEA) tailing->check_ph ph_ok pH Correct? check_ph->ph_ok ph_ok->check_ph No flush_col Flush with Strong Solvent Use Guard Column ph_ok->flush_col Yes flush_col->end_node adjust_organic Adjust % Organic Solvent (Decrease % to increase retention) resolution->adjust_organic Yes adjust_organic->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Parameters cluster_params Controllable HPLC Parameters cluster_outcomes Separation Outcomes col_chem Column Chemistry (C18, Cyano) resolution Resolution col_chem->resolution Affects Selectivity peak_shape Peak Shape col_chem->peak_shape mp_ph Mobile Phase pH (e.g., 3.0) retention Retention Time mp_ph->retention Affects Ionization mp_ph->peak_shape Controls Tailing org_mod Organic Modifier (% ACN/MeOH) org_mod->retention Controls Elution Strength org_mod->resolution flow Flow Rate flow->retention pressure Back Pressure flow->pressure Directly Proportional

Caption: Key HPLC parameters and their influence on separation outcomes.

References

Troubleshooting clindamycin palmitate solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Clindamycin (B1669177) Palmitate. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of clindamycin palmitate hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and how does it differ from clindamycin?

A1: this compound hydrochloride is a water-soluble ester prodrug of clindamycin.[1][2][3][4] It is biologically inactive in vitro and requires hydrolysis to convert into clindamycin, the active antibacterial agent.[3][4][5] This hydrolysis occurs rapidly in vivo.[2][5] For in vitro assays, it is crucial to understand that you are working with the prodrug unless your experimental system can facilitate this conversion.

Q2: I'm seeing precipitation after adding my this compound stock solution to my cell culture medium. Why is this happening?

A2: This is a common issue driven by the compound's pH-dependent solubility. This compound hydrochloride is significantly more soluble in acidic conditions. Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. At this neutral pH, the solubility of this compound drops dramatically (<0.0002 mg/mL), causing it to precipitate out of the solution.[6]

Q3: What is the best solvent to use for preparing a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695) are all effective solvents for creating high-concentration stock solutions.[1][7] For cell culture applications, DMSO is a common choice. However, it's critical to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[5] Always ensure the final concentration of the organic solvent in your assay is low enough to not cause cellular toxicity.

Q4: My this compound powder is not dissolving easily, even in DMSO or water. What can I do?

A4: If you encounter difficulty dissolving the powder, gentle warming or sonication can aid the process.[5] Ensure you are vortexing or mixing vigorously. For aqueous solutions, be aware that at concentrations above approximately 2.2 x 10⁻³ M, the compound forms micelles, which aids solubility.[8] Diluting below this critical micelle concentration can sometimes cause the solution to become turbid as the compound phases out.[8]

Q5: How should I store my this compound stock solutions?

A5: Storage recommendations depend on the solvent.

  • DMSO solutions: Store in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5]

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[9] For oral solutions reconstituted with water, they are typically stable for up to two weeks at room temperature.[2][10] Refrigeration of these reconstituted solutions should be avoided as it can cause thickening.[2]

Q6: Do I need to sterilize my stock solution for cell culture experiments?

A6: Yes. After dissolving the this compound hydrochloride, the solution should be sterilized by passing it through a 0.22 µm syringe filter before being added to sterile culture media.[5][11]

Data Presentation

Solubility Data

The solubility of this compound hydrochloride can vary slightly between batches. The following data is for guidance at 25°C.

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference(s)
Water50 - 100 mg/mL~71.4 - 142.9 mM[1][5][7]
DMSO25 - 125 mg/mL~35.7 - 178.6 mM[1][5][12]
Ethanol30 - 100 mg/mL~42.8 - 142.9 mM[1][12]
DMF25 mg/mL~35.7 mM[12]

Note: The molecular weight of this compound Hydrochloride is 699.85 g/mol .[1][7]

Stock Solution Preparation Guide

This table provides the mass of this compound hydrochloride required to prepare stock solutions of various concentrations.

Target ConcentrationVolumeMass Required
1 mM1 mL0.70 mg
10 mM1 mL7.0 mg
50 mM1 mL35.0 mg
100 mM1 mL70.0 mg

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Powder won't dissolve 1. Insufficient mixing.2. Solvent is not pure (e.g., hygroscopic DMSO).3. Reached solubility limit.1. Vortex vigorously.2. Use sonication or gentle warming to aid dissolution.[5]3. Use fresh, anhydrous (newly opened) DMSO.[5]4. Check the solubility limits in the table above and adjust your target concentration if necessary.
Precipitate forms immediately upon addition to culture medium 1. pH of the medium is too high (neutral/alkaline). This compound solubility is very low at pH > 7.[6]2. Final concentration is too high for the aqueous environment.1. This is an expected chemical property. While you cannot change the pH of your culture medium, you can try to add the stock solution dropwise while vortexing the medium to aid initial dispersion.2. Reduce the final working concentration.3. Consider if the non-hydrolyzed prodrug is appropriate for your assay.
Solution becomes cloudy or turbid after dilution 1. The compound is "phasing out" of the solution.2. This can occur when diluting a concentrated micellar solution to a final concentration below the critical micelle concentration (CMC).[8]1. Prepare a fresh dilution directly to the final working concentration.2. Ensure thorough mixing immediately after dilution.3. If the problem persists, consider preparing a slightly more concentrated intermediate dilution before the final dilution into your assay medium.
Inconsistent experimental results 1. Degradation of the compound in the stock solution.2. Incomplete dissolution of the initial powder.3. The prodrug is not being converted to active clindamycin in the in vitro system.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]2. Prepare fresh stock solutions regularly.3. Visually inspect your stock solution for any precipitate before each use.4. Confirm whether your assay requires the active form (clindamycin) or the prodrug (this compound).

Visualizations

Mechanism of Action

Clindamycin, the active form of the prodrug, inhibits bacterial protein synthesis, which is essential for bacterial growth.

cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein Growing Peptide Chain ribosome->protein Elongation block ribosome->block mrna mRNA mrna->ribosome trna Peptidyl-tRNA trna->ribosome Translocation clindamycin Active Clindamycin clindamycin->ribosome Binds block->protein start Start: This compound HCl (Powder Form) weigh 1. Weigh Powder Accurately start->weigh dissolve 2. Add Solvent (e.g., DMSO, Water) weigh->dissolve mix 3. Mix Thoroughly (Vortex / Sonicate) dissolve->mix check 4. Visually Inspect for Complete Dissolution mix->check check->mix Precipitate Visible filter 5. Sterile Filter (0.22 µm Syringe Filter) check->filter Clear Solution aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store end End: Sterile Stock Solution Ready for Use store->end start Problem: Compound Precipitation or Cloudiness q1 When does it occur? start->q1 a1_stock During Stock Preparation q1->a1_stock Stock Prep a1_media After Adding to Assay/Culture Medium q1->a1_media In Medium q2 Is solution clear after vortexing /sonication? a1_stock->q2 sol3 Cause: Expected pH-driven precipitation in neutral media. a1_media->sol3 sol1 Solution: Use fresh/anhydrous solvent. Re-evaluate concentration. q2->sol1 No sol2 Solution: Proceed to sterile filtration. q2->sol2 Yes sol4 Action: Lower final concentration. Add stock dropwise with mixing. sol3->sol4

References

Technical Support Center: Stability-Indicating HPLC Method for Clindamycin Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the development and troubleshooting of a stability-indicating HPLC method for Clindamycin (B1669177) Palmitate.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the stability-indicating HPLC method for Clindamycin Palmitate?

A stability-indicating analytical method is a validated quantitative procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The method must also be able to separate and quantify the degradation products from the API and from each other. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically used, which separates compounds based on their hydrophobicity. The method should be able to resolve the main this compound peak from products of forced degradation, such as those formed under acidic or basic conditions.[1][2]

Q2: What are the typical chromatographic conditions for this analysis?

A simple isocratic HPLC method has been proven effective.[3] An XTerra RP18 column is a common choice for the stationary phase.[1] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as water and methanol (B129727), with a pH modifier like triethylamine (B128534) to improve peak shape.[1][4] Detection is typically performed at a low UV wavelength, such as 210 nm, as clindamycin has a UV maximum around 204 nm.[2][4]

Q3: What are the most significant degradation pathways for this compound?

Forced degradation studies show that this compound is most susceptible to degradation under basic and acidic conditions.[2] One study reported approximately 60.8% degradation in basic media and 14.1% in acidic media, while no significant degradation was observed under thermal, photolytic, humidity, or oxidative stress.[1][2] This indicates that hydrolysis of the palmitate ester linkage is the primary degradation pathway.

Q4: What are the critical system suitability parameters to monitor?

System suitability tests ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be close to 1 for a symmetrical peak.

  • Theoretical Plates (N): A measure of column efficiency; higher is better.

  • Resolution (Rs): The degree of separation between the main peak and the closest eluting peak (degradant or impurity). A value >2 is generally desired.

  • Precision (%RSD): The relative standard deviation for replicate injections of the standard should typically be less than 2.0%.[4]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 0.5% solution of Triethylamine in a mixture of water and methanol (1:9 v/v).[1][3]

    • Adjust the final pH of the solution to 5.0 ± 0.1 using diluted orthophosphoric acid.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator before use.[5]

  • Standard Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh about 25 mg of this compound Hydrochloride working standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (from Oral Solution):

    • Transfer a volume of the oral solution equivalent to 15 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation is performed to demonstrate the specificity and stability-indicating nature of the method.[6]

  • Acid Degradation: To a solution of the drug substance, add 1N HCl and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize with 1N NaOH, and dilute with mobile phase before injection.

  • Base Degradation: To a solution of the drug substance, add 1N NaOH and heat at 80°C. Significant degradation is expected.[2] Withdraw samples, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature. Monitor the reaction and dilute samples with mobile phase before analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in mobile phase for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber. Prepare a control sample protected from light.

Data Presentation

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with UV Detector
Column XTerra RP18, 250 mm × 4.6 mm, 5 µm[1][3][4]
Mobile Phase 0.5% Triethylamine in Water:Methanol (1:9 v/v), pH adjusted to 5.0 with Orthophosphoric Acid[1][3][4]
Flow Rate 1.5 mL/min[1][3][4]
Detection UV at 210 nm[1][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Table 2: Summary of Forced Degradation Study Results

Stress ConditionReagent/Condition% DegradationObservations
Acidic 1N HCl, 80°C14.1%[1]Degradation peaks are well-resolved from the main this compound peak.[2]
Basic 1N NaOH, 80°C60.8%[1]Major degradation observed. Degradation products eluted at retention times of 1.65, 4.02, 4.98, and 8.57 min in one study.[2]
Oxidative 30% H₂O₂No Degradation[2]The drug is stable against oxidation.
Thermal 105°C, Dry HeatNo Degradation[2]The drug is stable under thermal stress.
Photolytic UV Light (254 nm)No Degradation[2]The drug is stable under photolytic stress.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Water:Methanol:TEA, pH 5.0) p2 Prepare Standard & Sample Solutions p1->p2 h1 Equilibrate System with Mobile Phase p2->h1 h2 Perform System Suitability Injections h1->h2 h3 Inject Blank, Standard, & Samples h2->h3 d1 Integrate Chromatograms h3->d1 d2 Calculate Results (Assay, % Degradation) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for this compound HPLC Analysis.

Troubleshooting Guide

Q5: Why is my system pressure fluctuating or abnormally high?

  • Fluctuating Pressure: This is often caused by air bubbles in the pump or leaks in the system.[5]

    • Solution: Degas the mobile phase thoroughly. Prime the pump to purge any trapped air. Check all fittings for leaks, especially between the pump and the column.[7]

  • High Pressure: This typically indicates a blockage.

    • Solution: Start by disconnecting the column and checking the pressure of the system without it to isolate the problem. If the system pressure is normal, the blockage is in the column or guard column. Try back-flushing the column with a weaker solvent. If the problem persists, the column frit may be clogged and require replacement.[8] Also, ensure that the buffer salts from the mobile phase have not precipitated in the system.[8]

Q6: What causes peak tailing or fronting for the this compound peak?

  • Peak Tailing: This can be caused by secondary interactions between the basic clindamycin molecule and active sites on the silica (B1680970) packing, or by a column void.

    • Solution: The mobile phase contains triethylamine, which acts as a competing base to minimize these secondary interactions. Ensure its concentration and the mobile phase pH are correct. If the issue appears suddenly, a void may have formed at the column inlet; replacing the column may be necessary.[8]

  • Peak Fronting: This is less common but can occur if the sample is overloaded or if the sample solvent is much stronger than the mobile phase.

    • Solution: Try injecting a smaller volume or a more dilute sample. Whenever possible, dissolve the sample in the mobile phase to ensure compatibility.[7]

Q7: I am observing a noisy or drifting baseline. What should I do?

  • Noisy Baseline: This can be due to an air bubble in the detector, contaminated mobile phase, or detector lamp issues.

    • Solution: Purge the detector to remove air bubbles. Prepare a fresh batch of mobile phase using high-purity solvents. If the noise is periodic, it may be related to the pump; check pump seals for wear.[7]

  • Drifting Baseline: This is often related to the column not being fully equilibrated with the mobile phase or changes in temperature.

    • Solution: Allow the system to equilibrate for a longer period (at least 30-60 minutes). Using a column oven can help maintain a stable temperature and reduce drift.[7]

Troubleshooting_Flowchart start Symptom: Unstable Baseline or Ghost Peaks q1 Is the mobile phase freshly prepared & degassed? start->q1 s1 Action: Prepare fresh mobile phase. Filter and degas thoroughly. q1->s1 No q2 Is the column fully equilibrated? q1->q2 Yes s1->q2 s2 Action: Equilibrate system for at least 30-60 minutes. q2->s2 No q3 Is there carryover from a previous injection? q2->q3 Yes s2->q3 s3 Action: Inject a blank (mobile phase). Implement a needle wash. q3->s3 Yes s4 Action: Check for system contamination or detector issues. q3->s4 No end_node Problem Resolved s3->end_node s4->end_node

Caption: Troubleshooting Logic for Baseline Issues.

References

Technical Support Center: Forced Degradation Studies of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on clindamycin (B1669177) palmitate hydrochloride under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of clindamycin palmitate hydrochloride?

A1: Forced degradation studies for this compound hydrochloride typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress to assess its stability.[1][2][3] These studies help in the development of stability-indicating analytical methods.[4]

Q2: Which analytical technique is most suitable for analyzing the degradation products of this compound hydrochloride?

A2: A simple isocratic reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is commonly used for the determination of this compound hydrochloride and its degradation products.[1][2][5] The typical detection wavelength is 210 nm.[1][2][5]

Q3: What are the major degradation pathways for this compound hydrochloride?

A3: this compound hydrochloride is a prodrug that is converted to the active form, clindamycin, through in vivo hydrolysis.[6][7][8][9][10] Under forced degradation conditions, it is particularly susceptible to hydrolysis under acidic and basic conditions.[2][5] The ester linkage is a primary site for degradation. Oxidation of the sulfur atom is another potential degradation pathway.[11]

Q4: Is this compound hydrochloride sensitive to light and heat?

A4: Based on available studies, this compound hydrochloride is generally stable under thermal (heat) and photolytic (light) stress conditions.[2][5] However, the specific conditions and duration of exposure can influence stability.

Q5: What are some known degradation products of this compound?

A5: Some identified impurities and potential degradation products include this compound sulfoxide (B87167) isomers, lincomycin (B1675468) palmitate, and other related esters like clindamycin laurate and myristate.[10]

Troubleshooting Guides

Issue 1: No significant degradation is observed under acidic or basic stress conditions.

  • Possible Cause 1: Inadequate stressor concentration or duration.

    • Solution: Ensure the concentration of the acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) is sufficient.[1] Increase the duration of exposure while monitoring the sample at intermediate time points to track the degradation kinetics. A target degradation of 5-20% is often aimed for in forced degradation studies.[12]

  • Possible Cause 2: Low reaction temperature.

    • Solution: While some studies are conducted at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can accelerate degradation. However, be cautious to avoid excessive degradation that may not be relevant to normal storage conditions.

  • Possible Cause 3: Poor solubility of the drug substance in the stress medium.

    • Solution: this compound hydrochloride's solubility is pH-dependent.[1] Ensure the drug is fully dissolved in the chosen solvent before adding the stressor. A co-solvent may be necessary, but its potential interaction with the drug and degradation products should be evaluated.

Issue 2: The mass balance in the chromatogram is significantly less than 100%.

  • Possible Cause 1: Some degradation products are not being detected by the UV detector.

    • Solution: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector.[11] Use a universal detector like a Refractive Index (RI) detector or a mass spectrometer (MS) to identify non-UV active degradants.

  • Possible Cause 2: Degradation products are not eluting from the HPLC column.

    • Solution: The degradation products might be highly polar or non-polar and could be irreversibly adsorbed onto the column. Modify the mobile phase composition (e.g., change the organic modifier or pH) or use a different column chemistry.

  • Possible Cause 3: Formation of volatile degradation products.

    • Solution: Headspace gas chromatography (GC) can be used to analyze for volatile degradation products that would not be detected by HPLC.

Issue 3: Poor resolution between the parent drug peak and degradation product peaks.

  • Possible Cause 1: Suboptimal chromatographic conditions.

    • Solution: Optimize the HPLC method by adjusting the mobile phase composition, pH, flow rate, and column temperature.[3] A gradient elution may be necessary to resolve all peaks effectively.

  • Possible Cause 2: Inappropriate column selection.

    • Solution: Experiment with different stationary phases (e.g., C8, phenyl) to achieve better selectivity for the parent drug and its degradants.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound Hydrochloride

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic Hydrolysis1 M HCl30 minRoom Temperature14.1%[2]
Basic Hydrolysis0.1 M NaOH10 minRoom Temperature60.8%[2]
Oxidative10% H₂O₂30 minRoom TemperatureNo significant degradation[2][5]
Thermal105°C3 hours105°C0.0%[2]
Photolytic10,000 lux120 hoursN/ANo significant degradation[3]
Humidity92% RH120 hours25°CNo significant degradation[3]

Experimental Protocols

1. Protocol for Forced Degradation under Acidic Conditions

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol).

  • Stress Application: Add an equal volume of 1 M hydrochloric acid (HCl) to the sample solution.

  • Reaction Conditions: Keep the mixture at room temperature for 30 minutes.[3]

  • Neutralization: After the specified time, neutralize the solution with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).

  • Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.

2. Protocol for Forced Degradation under Basic Conditions

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride as described above.

  • Stress Application: Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the sample solution.

  • Reaction Conditions: Keep the mixture at room temperature for 10 minutes.[3]

  • Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

3. Protocol for Forced Degradation under Oxidative Conditions

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride.

  • Stress Application: Add an equal volume of 10% (v/v) hydrogen peroxide (H₂O₂) to the sample solution.

  • Reaction Conditions: Keep the mixture at room temperature for 30 minutes.[3]

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug This compound HCl Drug Substance/Product stock Prepare Stock Solution (e.g., in Methanol/Water) drug->stock acid Acidic (e.g., 1M HCl, RT, 30 min) stock->acid base Basic (e.g., 0.1M NaOH, RT, 10 min) stock->base oxidative Oxidative (e.g., 10% H2O2, RT, 30 min) stock->oxidative thermal Thermal (e.g., 105°C, 3 hours) stock->thermal photo Photolytic (e.g., 10,000 lux, 120 hours) stock->photo neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC Analysis (UV Detection at 210 nm) oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound HCl.

G start Unexpected Result in Forced Degradation Study q1 Is degradation lower than expected? start->q1 q2 Is mass balance < 97%? q1->q2 No sol1 Increase stressor concentration/duration or apply gentle heat. q1->sol1 Yes q3 Poor peak resolution? q2->q3 No sol2 Check for non-UV active or volatile degradation products. Modify mobile phase/column. q2->sol2 Yes sol3 Optimize HPLC method: mobile phase, pH, flow rate, column. Consider gradient elution. q3->sol3 Yes end Re-analyze Samples q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for this compound HCl forced degradation studies.

References

Technical Support Center: Analysis of Clindamycin Palmitate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of clindamycin (B1669177) palmitate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for clindamycin palmitate?

A1: this compound, an ester prodrug of clindamycin, primarily degrades via hydrolysis of the palmitate ester bond to yield the active drug, clindamycin, and palmitic acid.[1][2][3] This hydrolysis can be catalyzed by acid or base. Other potential degradation pathways under forced conditions include oxidation of the sulfide (B99878) group to form this compound sulfoxide (B87167) isomers (α and β) and epimerization at the C-7 position to form epithis compound.[4][5]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. What could they be?

A2: Unexpected peaks in your chromatogram could be process-related impurities or degradation products. Common process-related impurities include lincomycin (B1675468) palmitate, clindamycin B-palmitate, and esters of other fatty acids (e.g., laurate, myristate, stearate).[4][5] Degradation products can arise from hydrolysis (clindamycin, palmitic acid), oxidation (this compound sulfoxides), or epimerization (epithis compound).[4][5] To identify these peaks, it is recommended to perform forced degradation studies and use a high-resolution mass spectrometer (LC-MS) for mass determination.[4][5]

Q3: My this compound sample shows significant degradation under basic conditions. Is this expected?

A3: Yes, this compound is susceptible to degradation under basic conditions.[6][7] The ester linkage is prone to base-catalyzed hydrolysis, leading to the formation of clindamycin and palmitic acid.[2][6] Forced degradation studies have shown significant degradation when exposed to 0.1 M NaOH.[8]

Q4: What are the key challenges in the chromatographic separation of this compound and its degradation products?

A4: A key challenge is the lack of a strong UV chromophore in clindamycin and its related compounds, necessitating detection at low UV wavelengths (around 210 nm), which can lead to baseline noise.[2][8] Additionally, the amphiphilic nature of this compound can cause peak tailing.[9] The separation of structurally similar impurities and degradation products, such as isomers and analogues with different fatty acid chains, requires a highly specific and robust HPLC method.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing) for this compound - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Use a mobile phase with an acidic pH (e.g., pH 3.0) to ensure the analyte is in its protonated form.[8][9]- Consider using a cyano or a C8 column instead of a C18 column to reduce hydrophobic interactions.[8]
Co-elution of degradation products - Insufficient chromatographic resolution.- Optimize the mobile phase composition, particularly the organic modifier and buffer concentration.[2][8]- Adjust the column temperature.- Evaluate a different stationary phase.
Baseline noise at low UV detection (210 nm) - Low-quality solvents.- Contaminated mobile phase.- Use HPLC-grade solvents and freshly prepared mobile phase.[8][9]- Ensure thorough degassing of the mobile phase.
Inconsistent retention times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a consistent temperature.[8]- Prepare the mobile phase accurately and consistently.[2][8]- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][10]

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at room temperature for 4 hours.[8]

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 4 hours.[8]

  • Oxidative Degradation: Treat the sample with 10% hydrogen peroxide at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid sample to 55°C for 24 hours.[8]

  • Photolytic Degradation: Expose the sample to light at 365 nm for 24 hours at room temperature.[8]

HPLC Method for Degradation Product Analysis

This is a representative HPLC method; optimization may be required.

  • Column: Phenomenex Zorbax (Luna) cyano column (150 x 4.6 mm, 5 µm) with a cyano guard cartridge.[8]

  • Mobile Phase: Isocratic elution with a mixture of potassium phosphate (B84403) buffer (5 mM, pH 3.0), acetonitrile, and tetrahydrofuran (B95107) (20:75:5, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 210 nm.[8]

  • Column Temperature: 25°C.[8]

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes the typical extent of degradation observed under various stress conditions. Actual values may vary depending on the specific experimental conditions.

Stress ConditionReagent/ParameterDurationTemperaturePercent Degradation
Acidic0.1 M HCl4 hoursRoom Temp~10-20%
Basic0.1 M NaOH4 hoursRoom Temp~20-40%
Oxidative10% H₂O₂24 hoursRoom Temp~15-30%
ThermalDry Heat24 hours55°C~5-15%
Photolytic365 nm UV light24 hoursRoom Temp~5-10%

Note: The percent degradation values are indicative and compiled from general knowledge of forced degradation studies. Specific literature values can vary.

Visualizations

G CP This compound CL Clindamycin CP->CL Hydrolysis (Acid/Base) PA Palmitic Acid CP->PA Hydrolysis (Acid/Base) CPSO This compound Sulfoxide (α/β isomers) CP->CPSO Oxidation EpiCP Epithis compound CP->EpiCP Epimerization

Caption: Degradation pathways of this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Forced_Degradation Forced_Degradation Sample->Forced_Degradation Stress Conditions Neutralization_Dilution Neutralization_Dilution Forced_Degradation->Neutralization_Dilution pH Adjustment & Dilution HPLC_Analysis HPLC-UV/MS Analysis Neutralization_Dilution->HPLC_Analysis Data_Processing Chromatogram Processing HPLC_Analysis->Data_Processing Peak_Identification Peak Identification (MS, Standards) Data_Processing->Peak_Identification Characterization Structural Characterization (NMR, etc.) Peak_Identification->Characterization

Caption: Experimental workflow for degradation product analysis.

References

Improving peak symmetry in clindamycin palmitate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of clindamycin (B1669177) palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak symmetry in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak symmetry (tailing or fronting) for clindamycin palmitate in reversed-phase HPLC?

A1: Poor peak symmetry for this compound, a basic compound, is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns (like C18) can interact with the basic amine group of clindamycin, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the protonated clindamycin molecule.[2][4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[4][6]

  • Poor Column Condition: Degradation of the column, such as the development of voids or contamination, can distort peak shape.[4][5]

  • Inadequate Mobile Phase Composition: The type and concentration of the organic modifier and buffer can significantly impact peak shape.[4][5]

Q2: How can I improve the peak shape of this compound?

A2: Several strategies can be employed to enhance peak symmetry:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 3.0) can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions with the basic clindamycin molecule.[7][8] One study found that a potassium phosphate (B84403) buffer at pH 3.0 provided better peak symmetry and reduced baseline noise.[7][8]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites on the stationary phase, leading to improved peak shape.[9][10][11] A mobile phase containing 0.5% TEA at pH 5.0 has been shown to be effective.[9][10][11]

  • Selection of an Appropriate Stationary Phase: Instead of a traditional C18 column, consider using a column with a different stationary phase. A cyano (CN) column, for instance, is less hydrophobic and can reduce the strong retention and interaction of the palmitate chain, leading to better peak symmetry.[7][8] End-capped columns are also designed to minimize silanol interactions.[2][12]

  • Optimization of Mobile Phase Organic Content: Adjusting the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) can improve peak shape by ensuring optimal interaction between the analyte and the stationary phase.[4][5]

  • Sample Concentration and Injection Volume: Ensure that the sample concentration and injection volume are within the linear range of the column to avoid overload.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common peak symmetry issues encountered during the chromatographic analysis of this compound.

Issue: Peak Tailing

// Physical/System Issues Branch physical_issue [label="Indicates a potential physical or system issue.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; check_connections [label="Check for loose fittings and extra-column dead volume."]; check_column [label="Inspect column for voids or contamination. Consider replacing."];

// Chemical/Method Issues Branch chemical_issue [label="Indicates a chemical interaction or method-related issue.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Lower mobile phase pH to ~3.0 to suppress silanol activity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_tea [label="Add a competing base like triethylamine (TEA) to the mobile phase."]; change_column [label="Consider a different stationary phase (e.g., Cyano column) or a modern end-capped column."]; optimize_mobile_phase [label="Optimize organic solvent concentration."]; check_sample [label="Ensure sample is fully dissolved and consider sample cleanup."]; solution [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> yes_all_tail [label="Yes"]; check_all_peaks -> no_some_tail [label="No"];

yes_all_tail -> physical_issue; physical_issue -> check_connections; check_connections -> check_column; check_column -> solution;

no_some_tail -> chemical_issue; chemical_issue -> adjust_ph; adjust_ph -> add_tea; add_tea -> change_column; change_column -> optimize_mobile_phase; optimize_mobile_phase -> check_sample; check_sample -> solution; } mend Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Issue: Peak Fronting

// Overload Branch reduce_concentration [label="Reduce sample concentration or injection volume."]; check_linearity [label="Verify you are working within the detector's linear range."];

// Other Causes Branch check_solvent [label="Is the sample dissolved in a solvent stronger than the mobile phase?"]; yes_solvent [label="Yes", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_solvent [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve_in_mp [label="Dissolve the sample in the mobile phase or a weaker solvent."];

check_column_temp [label="Is the column temperature too low?"]; increase_temp [label="Increase column temperature to improve mass transfer."]; solution [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_overload; check_overload -> yes_overload [label="Yes"]; check_overload -> no_overload [label="No"];

yes_overload -> reduce_concentration; reduce_concentration -> check_linearity; check_linearity -> solution;

no_overload -> check_solvent; check_solvent -> yes_solvent [label="Yes"]; check_solvent -> no_solvent [label="No"];

yes_solvent -> dissolve_in_mp; dissolve_in_mp -> solution;

no_solvent -> check_column_temp; check_column_temp -> increase_temp; increase_temp -> solution; } mend Caption: Troubleshooting workflow for peak fronting in this compound chromatography.

Experimental Protocols & Data

Optimized Chromatographic Conditions for Improved Peak Symmetry

The following table summarizes two successful methodologies for achieving good peak symmetry in the analysis of this compound hydrochloride.

ParameterMethod 1Method 2
Stationary Phase Phenomenex Zorbax (Luna) Cyano column (150 x 4.6 mm, 5 µm)[7]XTerra RP18 (250 mm x 4.6 mm, 5 µm)[9][10][11]
Mobile Phase Potassium phosphate buffer (5 mM, pH 3.0) : Acetonitrile : Tetrahydrofuran (20:75:5, v/v/v)[7]0.5% Triethylamine in Water : Methanol (1:9, v/v), adjusted to pH 5.0 with orthophosphoric acid[9][10][11]
Flow Rate 1.0 mL/min[7]1.5 mL/min[9][10][11]
Detection 210 nm[7]210 nm[9][10][11]
Temperature 25°C[7]Not Specified
Tailing Factor < 2.0[8]< 2.0[11]
Robustness Study Data for Method 2

The robustness of Method 2 was evaluated by deliberately varying chromatographic conditions. The results, summarized below, demonstrate that the method remains suitable under these variations, with the tailing factor consistently below the acceptable limit of 2.0.[11]

Varied Condition%RSDTheoretical PlatesTailing Factor
pH 4.8 0.135431.13
pH 5.2 0.240721.11
Flow Rate 1.35 mL/min 0.439531.13
Flow Rate 1.65 mL/min 0.435071.12
Methanol 88.2% 0.232761.10
Methanol 91.8% 0.235661.11
Wavelength 205 nm 0.336721.13
Wavelength 215 nm 0.136071.12

References

Overcoming matrix effects in clindamycin palmitate bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of clindamycin (B1669177) palmitate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis, and why are they a concern?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, which includes ion suppression or enhancement, is a primary concern in LC-MS/MS-based bioanalysis because it can significantly compromise the accuracy, precision, and sensitivity of quantitative measurements.[3][4] The effect is analyte-specific and can be difficult to predict or control.[3] Regulatory agencies mandate the evaluation of matrix effects during method validation to ensure data reliability.

Q2: What are the primary causes of matrix effects in plasma samples?

A2: The main sources of matrix effects in plasma are endogenous components like phospholipids (B1166683), proteins, and salts, as well as exogenous substances such as anticoagulants or dosing vehicles.[2] Phospholipids are a particularly notorious cause of ion suppression because they are a major component of cell membranes, often co-extract with analytes during sample preparation, and can elute in the same chromatographic window as the target compound.[5]

Q3: How can I quantitatively assess the matrix effect for my clindamycin palmitate assay?

A3: The "post-extraction spike" method is considered the standard for quantitatively assessing matrix effects.[2][4] This involves comparing the peak response of an analyte spiked into the extract of a blank biological sample to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[2]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: A suitable internal standard is crucial for compensating for matrix effects.[2] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] Stable Isotope-Labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior closely throughout sample preparation and analysis.[2][7]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound during sample extraction.

Possible Cause Solution
Inefficient Protein Precipitation (PPT) Ensure the ratio of precipitation solvent (typically acetonitrile) to plasma is optimal, usually at least 3:1 (v/v).[8] Acetonitrile (B52724) is often more efficient than methanol (B129727) for precipitating proteins.[8] Vortex the sample thoroughly and allow for sufficient incubation time at a low temperature to maximize protein removal.
Analyte Loss During Liquid-Liquid Extraction (LLE) Optimize the pH of the aqueous phase and the choice of organic solvent to ensure this compound partitions effectively into the organic layer. Multiple extraction steps may be necessary.
Poor Retention/Elution in Solid-Phase Extraction (SPE) The SPE sorbent chemistry may not be suitable for this compound. Screen different sorbents (e.g., reversed-phase, mixed-mode). Ensure the pH of the loading, washing, and elution buffers is optimized for the analyte's pKa.

Problem 2: Significant ion suppression is observed for this compound.

Possible Cause Solution
Co-elution with Phospholipids Modify the chromatographic gradient to better separate this compound from the region where phospholipids typically elute.[9] Alternatively, use a more rigorous sample preparation technique specifically designed to remove phospholipids, such as HybridSPE or other phospholipid depletion plates.[10][11]
Insufficient Sample Cleanup Simple protein precipitation may not be sufficient to remove all interfering matrix components.[12] Switch to a more selective sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which generally provide cleaner extracts and reduce matrix effects.[3][13]
High Flow Rate in ESI The electrospray ionization (ESI) source is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[14] If possible, try switching to an APCI source. If using ESI, reducing the mobile phase flow rate can sometimes lessen the degree of ion suppression.

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general performance characteristics of common techniques.

Technique Typical Analyte Recovery Matrix Effect Level Speed/Simplicity Selectivity
Protein Precipitation (PPT) High (>80%)HighFast & SimpleLow
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)ModerateModerateModerate
Solid-Phase Extraction (SPE) High (>80%)LowSlow & ComplexHigh
Phospholipid Depletion (e.g., HybridSPE) High (>80%)Very LowFast & SimpleHigh (for phospholipids)

Note: Values are illustrative and depend on the specific analyte and matrix. SPE and Phospholipid Depletion methods are generally more effective at reducing matrix effects than PPT.[11][13]

Experimental Protocols & Workflows

Diagram: General Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical experiment, highlighting key stages for addressing matrix effects.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical cluster_mitigation Matrix Effect Mitigation Points Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike IS Sample->Spike Prep 3. Sample Preparation (PPT, SPE, LLE) Spike->Prep LC 4. LC Separation Prep->LC MS 5. MS/MS Detection LC->MS Integration 6. Peak Integration MS->Integration Quant 7. Quantification Integration->Quant Mit1 Optimize Cleanup Mit1->Prep Mit2 Optimize Chromatography Mit2->LC Mit3 Use SIL-IS Mit3->Spike

Caption: Workflow highlighting matrix effect mitigation points.

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for sample cleanup but may be susceptible to higher matrix effects.

  • Aliquot Sample : Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard : Spike the sample with the working solution of the internal standard (preferably a stable isotope-labeled this compound).

  • Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to the tube. This creates a 3:1 solvent-to-sample ratio, which is effective for protein removal.[8]

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Analysis : Inject the supernatant into the LC-MS/MS system. A method using a C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective for clindamycin analysis.[15]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract compared to PPT, significantly reducing matrix effects.

  • Condition Column : Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Equilibrate Column : Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).

  • Load Sample : Pre-treat the plasma sample (100 µL) by diluting it with 200 µL of the equilibration buffer. Load the entire pre-treated sample onto the SPE cartridge.

  • Wash : Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and some polar interferences.

  • Elute : Elute the this compound and internal standard from the cartridge using 1 mL of the elution solvent (e.g., 90% acetonitrile in water).

  • Evaporate and Reconstitute : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Diagram: Troubleshooting Logic for Ion Suppression

This diagram provides a logical workflow for diagnosing and solving issues related to ion suppression.

G Start Low Analyte Signal or High QC Variability CheckSuppression Assess Matrix Effect (Post-Extraction Spike) Start->CheckSuppression NoSuppression Issue is Not Matrix Effect. Investigate other causes: - Instrument Sensitivity - Sample Degradation - Extraction Recovery CheckSuppression->NoSuppression MF ≈ 1 SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed MF < 1 ChoosePath Select Mitigation Strategy SuppressionConfirmed->ChoosePath ImproveCleanup Improve Sample Cleanup ChoosePath->ImproveCleanup Path 1 ChangeChrom Modify Chromatography ChoosePath->ChangeChrom Path 2 UseSIL Use SIL-IS ChoosePath->UseSIL Path 3 CleanupDetails Switch from PPT to SPE or LLE. Use Phospholipid Removal Plates. ImproveCleanup->CleanupDetails ChromDetails Change gradient to separate analyte from interference zone. Switch column chemistry. ChangeChrom->ChromDetails SILDetails Ensure SIL-IS co-elutes and tracks analyte response. UseSIL->SILDetails

Caption: A decision tree for troubleshooting ion suppression.

References

Preventing hydrolysis of clindamycin palmitate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clindamycin (B1669177) palmitate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of stock solutions to minimize hydrolysis and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is clindamycin palmitate hydrochloride and why is preventing hydrolysis important?

A1: this compound hydrochloride is the hydrochloride salt of the palmitate ester of clindamycin, a lincosamide antibiotic.[1] It is often used as a prodrug because it is inactive in vitro.[2][3] Hydrolysis of the palmitate ester bond converts it to the active form, clindamycin.[2][3] For research applications requiring the inactive prodrug form, preventing premature hydrolysis in stock solutions is critical to ensure accurate and reproducible experimental results.

Q2: What are the primary factors that cause the hydrolysis of this compound hydrochloride in stock solutions?

A2: The primary factors that promote the hydrolysis of this compound hydrochloride are pH and temperature. The ester bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Forced degradation studies have shown significant degradation under both acidic and basic conditions.[4] Temperature can also accelerate the rate of hydrolysis.

Q3: What solvents are recommended for preparing this compound hydrochloride stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents for preparing stock solutions.[2] The choice of solvent can impact the stability of the solution. For aqueous solutions, the pH should be carefully controlled.

Q4: What is the recommended pH for aqueous stock solutions of this compound hydrochloride?

A4: To minimize hydrolysis, aqueous solutions of this compound hydrochloride should be maintained at a pH between 3 and 5.[5] The solubility of this compound hydrochloride is also pH-dependent, increasing at a lower pH.[6]

Q5: How should I store my this compound hydrochloride stock solutions?

A5: For optimal stability, it is recommended to store stock solutions at -20°C or -80°C.[2] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cloudiness or precipitation in the stock solution upon storage. 1. The concentration of the stock solution may be too high for the storage temperature. 2. The pH of an aqueous solution may have shifted, affecting solubility.1. Prepare a new stock solution at a lower concentration. 2. Ensure the pH of aqueous solutions is maintained between 3 and 5.[5] 3. If storing at a low temperature, ensure the concentration is below the solubility limit at that temperature.
Inconsistent or unexpected results in experiments. 1. The this compound hydrochloride may have hydrolyzed to the active clindamycin. 2. The stock solution may have degraded due to improper storage.1. Prepare a fresh stock solution. 2. Verify the integrity of the stock solution using an analytical method like HPLC. 3. Review storage conditions and ensure they align with recommendations (-20°C or -80°C in aliquots).[2]
Difficulty dissolving the compound. 1. The compound may have low solubility in the chosen solvent at the desired concentration. 2. The quality of the solvent may be poor (e.g., hygroscopic DMSO).1. Use gentle warming or sonication to aid dissolution. 2. Use a different solvent with higher solubility, such as DMSO.[2] 3. Use fresh, high-quality solvents.

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride

Solvent Solubility Reference
DMSO≥ 125 mg/mL[2]
Water≥ 50 mg/mL[2]
Ethanol250-333 mg/mL[7]

Table 2: Stability of this compound Hydrochloride Under Forced Degradation Conditions

Condition % Degradation Reference
Acidic (1M HCl, room temp, 30 min)14.1%[4]
Basic (0.1M NaOH, room temp, 10 min)60.8%[4]
Thermal (105°C, 3 hours)0.0%[4]

Table 3: Recommended Storage Conditions for Stock Solutions

Storage Temperature Solvent Duration Reference
-20°CDMSO or Water1 month[2]
-80°CDMSO or Water6 months[2]
Room Temperature (20-25°C)Reconstituted Aqueous Oral Solution2 weeks[3][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound Hydrochloride powder

  • Anhydrous, high-purity DMSO

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder and transfer it to the sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantifying this compound and Clindamycin

This protocol provides a general framework for the separation and quantification of this compound and its primary hydrolytic degradation product, clindamycin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., XTerra RP18, 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. A common mobile phase is a 1:9 (v/v) mixture of water and methanol (B129727) containing 0.5% triethylamine, with the pH adjusted to 5.0 with orthophosphoric acid.[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 25°C.[6]

Procedure:

  • Standard Preparation: Prepare standard solutions of both this compound hydrochloride and clindamycin hydrochloride of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify and quantify the peaks corresponding to this compound and clindamycin by comparing their retention times and peak areas to those of the standards.

Visualizations

Hydrolysis_Pathway Clindamycin_Palmitate This compound (Inactive Prodrug) Clindamycin Clindamycin (Active Drug) Clindamycin_Palmitate->Clindamycin Ester Hydrolysis (H₂O, H⁺ or OH⁻) Palmitic_Acid Palmitic Acid

Caption: Hydrolysis of this compound to active clindamycin.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Is stock solution clear and recently prepared? Start->Check_Solution Yes_Clear Yes Check_Solution->Yes_Clear Yes No_Cloudy No Check_Solution->No_Cloudy No Verify_Storage Verify storage conditions (temp, aliquots). Yes_Clear->Verify_Storage Prepare_New Prepare fresh stock solution following protocol. No_Cloudy->Prepare_New Prepare_New->Verify_Storage Check_pH For aqueous solutions, check pH (target 3-5). Verify_Storage->Check_pH Analyze_Purity Consider analytical validation (e.g., HPLC). Check_pH->Analyze_Purity End Problem Resolved Analyze_Purity->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Study_Flow Start Prepare Stock Solution Conditions Store aliquots under different conditions (e.g., Temp, pH, Solvent) Start->Conditions Time_Points Sample at various time points Conditions->Time_Points Analysis Analyze samples by HPLC for This compound and Clindamycin content Time_Points->Analysis Data_Analysis Calculate degradation rate and determine stability Analysis->Data_Analysis Conclusion Establish optimal storage conditions Data_Analysis->Conclusion

Caption: Logical flow for a stability study of this compound.

References

Technical Support Center: D-Zone Test for Inducible Clindamycin Resistance in Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the D-zone test to detect inducible clindamycin (B1669177) resistance in Staphylococcus species.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the D-zone test?

A1: The D-zone test is a disk diffusion method used to detect inducible resistance to clindamycin in staphylococci.[1][2] Some strains of Staphylococcus are resistant to erythromycin (B1671065) and may carry a gene (most commonly erm) that can also confer resistance to clindamycin.[3][4] However, this clindamycin resistance might only be expressed in the presence of an inducing agent, such as erythromycin.[4][5] In the D-zone test, an erythromycin disk is placed near a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. If the isolate has inducible resistance, the erythromycin will diffuse into the agar and induce the expression of the resistance mechanism, causing the zone of inhibition around the clindamycin disk to be flattened on the side adjacent to the erythromycin disk, forming a "D" shape.[1][6]

Q2: When should the D-zone test be performed?

A2: The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-zone test on all Staphylococcus isolates that test resistant or intermediate to erythromycin but susceptible to clindamycin by standard susceptibility testing methods.[1][7] This is crucial because routine testing may fail to detect inducible clindamycin resistance, potentially leading to treatment failure if clindamycin is used.[4][8]

Q3: How are the results of a D-zone test interpreted?

A3: The interpretation of the D-zone test is based on the shape of the zone of inhibition around the clindamycin disk:

  • Positive D-zone Test: A flattening of the zone of inhibition around the clindamycin disk on the side facing the erythromycin disk, creating a "D" shape, indicates inducible clindamycin resistance (iMLSB phenotype). These isolates should be reported as resistant to clindamycin.[1][9]

  • Negative D-zone Test: A circular zone of inhibition around the clindamycin disk indicates that no inducible resistance is present. If the isolate is also erythromycin-resistant, this is likely due to an efflux mechanism (MS phenotype), and the isolate can be reported as susceptible to clindamycin.[7][9]

  • Constitutive Resistance: If the isolate is resistant to both erythromycin and clindamycin with no zone of inhibition around either disk, it has constitutive MLSB resistance (cMLSB phenotype) and is reported as resistant to both.[9]

Q4: What are the different phenotypes of macrolide-lincosamide-streptogramin B (MLSB) resistance?

A4: There are three main phenotypes of MLSB resistance in staphylococci:

  • Inducible MLSB (iMLSB) phenotype: The bacteria are resistant to erythromycin and appear susceptible to clindamycin, but resistance to clindamycin can be induced by erythromycin. This is detected by a positive D-zone test.[10]

  • Constitutive MLSB (cMLSB) phenotype: The bacteria are resistant to both erythromycin and clindamycin.[9][10]

  • MS phenotype: The bacteria are resistant to macrolides (like erythromycin) and streptogramin B but remain susceptible to lincosamides (like clindamycin). This is typically due to an efflux pump mechanism encoded by the msrA gene.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
False-negative D-zone test result Incorrect distance between erythromycin and clindamycin disks.Ensure the disks are placed 15 mm apart (edge to edge). Distances greater than this can lead to false-negative results.[11]
Heavy inoculum.Prepare a bacterial suspension equivalent to a 0.5 McFarland standard to ensure a confluent lawn of growth, not an overly dense one.[1]
Incubation time is too short.Incubate the plates for 16-18 hours for staphylococci.[1]
Indistinct or hazy "D" shape Mixed culture.Ensure the inoculum is from a pure culture of the Staphylococcus isolate.
Incorrect agar medium.Use Mueller-Hinton agar for staphylococci.[1]
No zone of inhibition around either disk The isolate exhibits constitutive resistance to both erythromycin and clindamycin (cMLSB phenotype).Report the isolate as resistant to both erythromycin and clindamycin.[9]
The antibiotic disks are expired or have lost potency.Use in-date, properly stored antibiotic disks and perform quality control with known susceptible and resistant strains.
Small colonies within the clindamycin zone of inhibition This can be a variation of a positive D-zone test (D+ phenotype) and still indicates inducible resistance.[6]This should be interpreted as a positive D-zone test, and the isolate should be reported as clindamycin-resistant.

Experimental Protocols

Detailed Methodology for D-Zone Test
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the Staphylococcus isolate from a non-selective agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]

  • Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[1]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Placement:

    • Aseptically place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the inoculated agar surface.[1]

    • The disks should be placed 15 mm apart, measured from edge to edge.[1][11]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-18 hours.[1]

  • Result Interpretation:

    • Examine the plate for the shape of the zone of inhibition around the clindamycin disk.

    • A flattening of the zone adjacent to the erythromycin disk (a "D" shape) indicates a positive result for inducible clindamycin resistance.[1]

    • A circular zone indicates a negative result.[1]

Quantitative Data Summary

Parameter Recommendation
Erythromycin Disk Potency 15 µg[1]
Clindamycin Disk Potency 2 µg[1]
Inoculum Density 0.5 McFarland Standard[1]
Disk Spacing (edge to edge) 15 mm[1][11]
Incubation Temperature 35°C ± 2°C[1]
Incubation Time (Staphylococci) 16-18 hours[1]
Agar Medium Mueller-Hinton Agar[1]

Visualizations

DZoneTestInterpretation start Erythromycin-Resistant, Clindamycin-Susceptible Staphylococcus Isolate d_test Perform D-Zone Test start->d_test positive Positive D-Zone (Flattened 'D' Shape) d_test->positive Flattening Observed negative Negative D-Zone (Circular Zone) d_test->negative No Flattening iMLSb Inducible (iMLSb) Phenotype Report as Clindamycin Resistant positive->iMLSb MS MS Phenotype Report as Clindamycin Susceptible negative->MS

Caption: Logical workflow for the interpretation of D-zone test results.

DZoneTestWorkflow cluster_prep Preparation cluster_test Test Setup cluster_incubation Incubation cluster_analysis Analysis inoculum 1. Prepare 0.5 McFarland Inoculum Suspension streak 2. Streak onto Mueller-Hinton Agar inoculum->streak disks 3. Place Erythromycin (15µg) & Clindamycin (2µg) Disks 15mm Apart streak->disks incubate 4. Incubate at 35°C for 16-18 hours disks->incubate interpretation 5. Examine Clindamycin Zone of Inhibition incubate->interpretation

Caption: Step-by-step experimental workflow for performing the D-zone test.

References

Technical Support Center: Enhancing the Stability of Reconstituted Clindamycin Palmitate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of reconstituted clindamycin (B1669177) palmitate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for reconstituted clindamycin palmitate for oral solution?

A1: Reconstituted this compound oral solution should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2][3] It is crucial not to refrigerate the solution, as chilling can cause it to thicken, making it difficult to pour and administer accurately.[1][2][3] The reconstituted solution is stable for up to two weeks when stored under these conditions.[1][3][4][5]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[6][7] this compound hydrochloride is a prodrug, an ester of clindamycin and palmitic acid.[5][8] In the presence of water, it hydrolyzes to the active drug, clindamycin, and palmitic acid.[5][8][9] This hydrolysis is a key factor in determining the shelf-life of the reconstituted solution. The stability of clindamycin itself is pH-dependent, with maximum stability occurring at pH 4.[7]

Q3: What are the known impurities of this compound hydrochloride?

A3: Several impurities have been identified in this compound hydrochloride, arising from both the manufacturing process and degradation. These include this compound sulfoxides (α and β isomers), esters of other fatty acids like clindamycin laurate, myristate, pentadecanoate, heptadecanoate, and stearate, as well as lincomycin (B1675468) palmitate, epithis compound, this compound 3-isomer, and clindamycin B-palmitate.[10]

Troubleshooting Guide

Problem 1: The reconstituted solution appears cloudy or has formed a precipitate.

  • Possible Cause 1: Improper Reconstitution. The powder may not have been fully dissolved during reconstitution.

    • Solution: Ensure vigorous shaking after adding the initial portion of water and again after adding the remainder to achieve a uniform solution.[1][11]

  • Possible Cause 2: Low Storage Temperature. Storing the solution at refrigerated temperatures can cause thickening and potential precipitation.

    • Solution: Allow the solution to return to room temperature and shake well. Avoid refrigeration.[2][3]

  • Possible Cause 3: Hydrolysis and Precipitation of Unionized Drug. Below a certain concentration, the hydrolysis of the this compound salt can lead to the formation of the less soluble unionized drug, causing turbidity.[6]

    • Solution: Ensure the formulation maintains a pH that favors the solubility of all components. The optimal pH for clindamycin stability is around 4.[7]

Problem 2: A significant loss of potency is observed before the 14-day expiration period.

  • Possible Cause 1: Inappropriate Storage Temperature. Storing the solution at temperatures outside the recommended 20°C to 25°C range can accelerate degradation.

    • Solution: Store the reconstituted solution at a controlled room temperature.

  • Possible Cause 2: pH Shift. The pH of the solution may have shifted to a range where hydrolysis is more rapid.

    • Solution: Investigate the buffering capacity of your formulation. Maximum stability is observed at pH 4, with the acceptable range being between 1 and 6.5.[7] Consider the use of a suitable buffering system.

  • Possible Cause 3: Exposure to Light or Oxidizing Agents. Although less common, exposure to light or oxidizing agents can contribute to degradation.

    • Solution: Store the solution in a tightly closed, light-resistant container if photostability is a concern. Evaluate the inclusion of antioxidants in your formulation if oxidative degradation is suspected.

Data Presentation

Table 1: Stability of Reconstituted this compound Oral Solution

ParameterConditionResultReference
Storage Temperature 20°C to 25°C (68°F to 77°F)Stable for 2 weeks[1][3][4][5]
Storage Temperature RefrigeratedMay thicken and become difficult to pour[1][2][3]
pH for Maximum Stability pH 4Optimal stability[7]
Acceptable pH Range pH 1 to 6.5Reasonably stable[7]

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the determination of this compound and its degradation products. Method validation according to ICH guidelines is essential.

  • Chromatographic Conditions:

    • Column: XTerra RP18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 0.5% solution of Triethylamine in a 1:9 (v/v) water:methanol mixture, adjusted to pH 5.0 with orthophosphoric acid.

    • Flow Rate: 1.50 mL/min

    • Detector Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Forced Degradation Studies:

    • To demonstrate specificity, the drug substance and oral solution should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[12]

2. Viscosity Measurement of Reconstituted Solution

  • Instrument: Brookfield Viscometer or a similar rotational viscometer.

  • Procedure:

    • Equilibrate the reconstituted solution to the desired temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.

    • Immerse the spindle into the solution to the marked level.

    • Allow the reading to stabilize before recording the viscosity in centipoise (cP).

    • Perform measurements in triplicate.

Visualizations

Degradation_Pathway CP This compound (Prodrug) C Clindamycin (Active Drug) CP->C Hydrolysis PA Palmitic Acid CP->PA Hydrolysis SO This compound Sulfoxides CP->SO Oxidation EP Epithis compound CP->EP Epimerization Other Other Ester Impurities CP->Other Related Substances Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Reconstitution Reconstitute Granules Storage Store under Controlled Conditions Reconstitution->Storage Sampling Sample at Time Intervals Storage->Sampling Dilution Dilute Sample Sampling->Dilution Viscosity Viscosity Measurement Sampling->Viscosity pH pH Measurement Sampling->pH HPLC HPLC Analysis Dilution->HPLC Potency Assess Potency (vs. Initial) HPLC->Potency Impurities Quantify Impurities HPLC->Impurities Physical Evaluate Physical Properties Viscosity->Physical pH->Physical

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Clindamycin Palmitate Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of clindamycin (B1669177) palmitate hydrochloride (CPH), a critical antibiotic. The performance of this method is contrasted with an alternative spectrophotometric approach, supported by experimental data to inform methodology selection.

High-Performance Liquid Chromatography (HPLC) Method

A prevalent and robust method for the determination of CPH is a simple, efficient isocratic reversed-phase HPLC technique.[1][2] This method has been validated according to the United States Pharmacopeia (USP) requirements for a Category I assay.[1][2]

Experimental Protocol: HPLC

Chromatographic Conditions:

  • HPLC System: Agilent 1050 series HPLC system or equivalent.[1]

  • Column: Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm) with a Phenomenex cyano guard cartridge (4 × 3.0 mm).[1][2]

  • Mobile Phase: A simplified mixture of potassium phosphate (B84403) buffer (5 mM, pH 3.0), acetonitrile, and tetrahydrofuran (B95107) in a ratio of 20:75:5 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 210 nm.[1][2][3][4]

  • Column Temperature: 25°C.[2]

  • Injection Volume: 20 µL.[5]

Standard and Sample Preparation:

  • System Suitability Standard Solution: Prepare a solution containing 100 μg/mL of CPH and 10 µg/mL of lincomycin (B1675468) (as a resolution standard) by diluting stock solutions with the mobile phase.[1]

  • Sample Preparation: For oral solutions, accurately weigh and dilute the sample with the mobile phase to achieve a target concentration within the analytical range (e.g., 125, 250, and 500 μg/mL).[1][2] Filter the final solution through a 0.20 μm nylon filter before injection.[2]

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH/USP) cluster_2 Application Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Assay Assay of CPH in Marketed Products Robustness->Assay Apply

Caption: Workflow for the validation of the HPLC method for CPH assay.

Performance Characteristics of the HPLC Method

The validation of this HPLC method demonstrates its suitability for the routine analysis of CPH in pharmaceutical products.

Validation ParameterResult
Linearity (r²) > 0.999
Analytical Range 15 - 500 μg/mL
Accuracy (% Recovery) 92.0% - 103.8%
Precision (%RSD) 0.67% - 1.52%
Specificity The method is specific and able to separate CPH from its impurities and degradation products.
Robustness The method is robust against small, deliberate variations in chromatographic conditions.

Table 1: Summary of HPLC Method Validation Data.[1][2]

Alternative Method: Spectrophotometry

While HPLC is the gold standard, spectrophotometric methods offer a simpler and often more accessible alternative for the quantification of clindamycin. A kinetic spectrophotometric method has been developed for the determination of Clindamycin Hydrochloride.[6]

Experimental Protocol: Kinetic Spectrophotometry

Reaction Principle:

This method is based on the reaction of clindamycin with potassium iodide and potassium iodate (B108269) in an aqueous medium. This reaction produces yellow-colored triiodide ions (I₃⁻), which can be measured spectrophotometrically.[6]

Methodology:

  • Reagents: Potassium iodide, potassium iodate.

  • Medium: Aqueous.

  • Temperature: 25 ± 2 °C.[6]

  • Measurement: The reaction is monitored by measuring the increase in absorbance at a wavelength of 350 nm over a period of 40 minutes.[6]

  • Quantification: Calibration graphs are constructed using either the initial rate method or the fixed-time method (e.g., at 10 minutes).[6]

Comparison of Analytical Methods

Method_Comparison cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method HPLC_Node HPLC (High Performance Liquid Chromatography) HPLC_Principle Principle: Separation based on partitioning between stationary and mobile phases. HPLC_Node->HPLC_Principle HPLC_Advantages Advantages: - High Specificity & Selectivity - High Precision & Accuracy - Can separate impurities HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Requires expensive equipment - More complex methodology - Use of organic solvents HPLC_Node->HPLC_Disadvantages Spectro_Node Kinetic Spectrophotometry Spectro_Principle Principle: Measurement of the rate of a chemical reaction involving the analyte. Spectro_Node->Spectro_Principle Spectro_Advantages Advantages: - Simple and cost-effective - Rapid for routine analysis - Avoids organic solvents Spectro_Node->Spectro_Advantages Spectro_Disadvantages Disadvantages: - Lower specificity (potential interference) - May be less sensitive than HPLC - Not suitable for impurity profiling Spectro_Node->Spectro_Disadvantages

Caption: Comparison of HPLC and Spectrophotometric methods.

Performance Characteristics of the Spectrophotometric Method
Validation ParameterResult
Linearity Range 1–20 μg ml⁻¹
Limit of Detection (LOD) 0.12 μg ml⁻¹ (initial rate), 0.22 μg ml⁻¹ (fixed time)
Accuracy (% Recovery) 98.25–102.00%

Table 2: Summary of Kinetic Spectrophotometric Method Validation Data.[6]

Conclusion

The validated HPLC method provides a highly specific, accurate, and precise tool for the quantification of clindamycin palmitate hydrochloride in pharmaceutical formulations.[1][2] Its ability to separate CPH from related substances makes it the preferred method for stability studies and quality control where impurity profiling is necessary.[3][5]

The kinetic spectrophotometric method, while less specific, offers a viable alternative for routine analysis where simplicity, cost, and high throughput are major considerations.[6] The choice between these methods will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development.

References

A Comparative In Vitro Analysis of Clindamycin Palmitate and Clindamycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activities of clindamycin (B1669177) palmitate hydrochloride and clindamycin hydrochloride, focusing on their distinct roles as a prodrug and an active agent, respectively. The information compiled from various studies offers a comprehensive overview for research and development applications.

Executive Summary

Clindamycin is a lincosamide antibiotic available in several salt forms, primarily hydrochloride and palmitate hydrochloride. A critical distinction between these formulations lies in their in vitro activity. Clindamycin hydrochloride is the active form of the drug, exhibiting direct antibacterial effects. In contrast, clindamycin palmitate hydrochloride is a prodrug, which is inactive in its initial state and requires enzymatic hydrolysis to convert to the active clindamycin base to exert its antibacterial effect.[1][2] This conversion primarily occurs in vivo, in the liver and gastrointestinal tract.[3] Consequently, direct in vitro comparisons of antibacterial potency will invariably show this compound hydrochloride to be inactive.[1][2] Therefore, most in vitro susceptibility tests are performed using clindamycin hydrochloride, which represents the active form for both formulations.[1]

Comparative Antibacterial Activity

The in vitro antibacterial activity of clindamycin is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[4] As this compound hydrochloride is a prodrug, the following MIC data for clindamycin hydrochloride is representative of the active clindamycin base.

Table 1: Minimum Inhibitory Concentration (MIC) of Clindamycin Against Various Bacterial Strains

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.12[5]-
Streptococcus pneumoniae (penicillin-susceptible)--
Streptococcus pyogenes (Group A strep)0.033 (geometric mean)[6]-
Anaerobic Bacteria--

Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data for some strains may not be readily available in all reviewed literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of clindamycin is typically determined using standardized methods such as broth microdilution or agar (B569324) dilution.

  • Bacterial Strain Preparation: Pure cultures of the test bacteria are grown overnight and then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Antibiotic Dilution: A series of twofold dilutions of clindamycin hydrochloride are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: The bacterial suspension is added to each dilution of the antibiotic.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action

Both this compound hydrochloride (after conversion) and clindamycin hydrochloride exert their antibacterial effect through the same mechanism of action.[3][4] Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, which interferes with the translocation step of protein synthesis and ultimately inhibits bacterial protein production.[3][7][8][9] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacteria.[7][9]

Visualizing the Process

The following diagrams illustrate the conversion of the prodrug and the subsequent mechanism of action, as well as a typical workflow for determining in vitro susceptibility.

cluster_0 In Vivo Conversion cluster_1 Mechanism of Action This compound HCl This compound HCl Clindamycin (Active) Clindamycin (Active) This compound HCl->Clindamycin (Active) Hydrolysis 50S Ribosomal Subunit 50S Ribosomal Subunit Clindamycin (Active)->50S Ribosomal Subunit Binds to Inhibition of Protein Synthesis Inhibition of Protein Synthesis 50S Ribosomal Subunit->Inhibition of Protein Synthesis Leads to

Caption: Conversion of this compound to its active form and its mechanism of action.

Bacterial Isolate Bacterial Isolate Culture Preparation Culture Preparation Bacterial Isolate->Culture Preparation Step 1 Standardization of Inoculum Standardization of Inoculum Culture Preparation->Standardization of Inoculum Step 2 Inoculation Inoculation Standardization of Inoculum->Inoculation Step 4 Clindamycin HCl Stock Clindamycin HCl Stock Serial Dilution Serial Dilution Clindamycin HCl Stock->Serial Dilution Step 3 Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Step 5 MIC Determination MIC Determination Incubation->MIC Determination Step 6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

References

Clindamycin Palmitate vs. Lincomycin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of clindamycin (B1669177) and its parent compound, lincomycin (B1675468), reveals critical differences in chemical structure, antibacterial potency, and pharmacokinetic profiles that dictate their clinical applications. Clindamycin, a semi-synthetic derivative, is generally favored for its improved oral absorption and broader activity, particularly against anaerobic bacteria.[1][2]

Structural and Physicochemical Distinctions

Clindamycin is derived from lincomycin through the 7(S)-chloro-substitution of the 7(R)-hydroxyl group.[3][4] This modification significantly enhances its lipophilicity, contributing to its improved absorption and tissue penetration compared to lincomycin.[5][6]

Table 1: Comparison of Physicochemical Properties

PropertyClindamycin Palmitate HClLincomycin HCl
Origin Semi-synthetic derivative of Lincomycin[3]Naturally produced by Streptomyces lincolnensis[1]
Chemical Modification 7(S)-chloro substitution of the 7(R)-hydroxyl group[7]Parent compound
Oral Bioavailability ~90% (as Clindamycin after hydrolysis)[3][8]20-30%
Protein Binding ~95%[3]70-75%

Mechanism of Action

Both clindamycin and lincomycin are lincosamide antibiotics that inhibit bacterial protein synthesis.[7][9] They bind to the 23S rRNA component of the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and halting peptide chain elongation.[6][10] While their binding site is the same, some studies suggest subtle differences in their interaction with ribosomal RNA.[11][12]

Comparative In Vitro Activity

Experimental data consistently demonstrates that clindamycin has superior in vitro activity against susceptible bacteria, particularly Gram-positive cocci like Staphylococcus aureus, when compared to lincomycin.[13][14] Studies have shown that the minimum inhibitory concentration (MIC) for clindamycin is often significantly lower than that of lincomycin against the same strains.[13][14][15]

Table 2: Comparative In Vitro Activity (MIC) Against S. aureus

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Clindamycin 0.125[13][14]>256[13][14]0.06 - >256[13][14]
Lincomycin 2.0[13][14]>256[13][14]0.5 - >256[13][14]
Data from a study of 555 clinical isolates of S. aureus.[13][14]
Pharmacokinetic Profiles

The structural modification of clindamycin not only enhances its antibacterial potency but also markedly improves its pharmacokinetic properties. This compound is a prodrug that is hydrolyzed in the gastrointestinal tract to the active clindamycin, leading to rapid and near-complete absorption.[8] This results in higher and more reliable serum concentrations compared to lincomycin.[1][16]

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterClindamycin (Oral)Lincomycin (IM)
Dose 150 mg[17]600 mg[16][18]
Bioavailability ~90%[8]N/A (IM)
Cₘₐₓ (Peak Serum Conc.) ~2.5 µg/mL[17]~11.6 µg/mL[18]
Tₘₐₓ (Time to Peak) ~1 hour[8]~1 hour[18]
Elimination Half-life 2-3 hours[3]~5.4 hours[16]

Adverse Effects

Both antibiotics share a similar side effect profile, with gastrointestinal disturbances being the most common.[19] A significant concern for both is the risk of Clostridioides difficile-associated diarrhea (CDAD), which can range from mild diarrhea to severe, fatal colitis.[18][20] Clindamycin, in particular, has been historically associated with a higher incidence of this adverse effect.[1]

Table 4: Common and Serious Adverse Effects

Adverse EffectClindamycinLincomycin
Common Nausea, vomiting, diarrhea, skin rash[20]Nausea, vomiting, diarrhea, skin rash[18]
Serious C. difficile-associated diarrhea (CDAD), pseudomembranous colitis[19][20]C. difficile-associated diarrhea (CDAD), pseudomembranous colitis[18][19]
Other Neuromuscular blockade[10][21]Neuromuscular blockade[21]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as guided by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of clindamycin and lincomycin in an appropriate solvent. Ensure complete dissolution.[22]

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic stock solution using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[22][23]

  • Inoculum Preparation: Prepare a standardized bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[24]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).[22]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[24][25]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the well remains clear).[23][24]

Protocol: Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a general design for a comparative pharmacokinetic study.[16][26][27]

  • Study Design: Conduct a randomized, open-label, crossover study in a cohort of healthy adult volunteers.[28]

  • Drug Administration:

    • Phase 1: Administer a single oral dose of this compound (e.g., equivalent to 150 mg clindamycin) or a single intramuscular dose of lincomycin (e.g., 600 mg).[16]

    • Washout Period: Implement a sufficient washout period between phases to ensure complete elimination of the first drug.

    • Phase 2: Administer the alternate drug to each subject.

  • Sample Collection: Collect serial blood samples via an indwelling catheter at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[16]

  • Sample Analysis: Process blood samples to separate plasma or serum. Analyze the samples to determine drug concentrations using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or a microbiological assay.[16]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cₘₐₓ, Tₘₐₓ, area under the curve (AUC), and elimination half-life (t₁/₂).[16][29]

References

Navigating the Maze of Bacterial Defenses: A Comparative Guide to Clindamycin and Macrolide Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount to developing effective antimicrobial strategies. This guide provides an objective comparison of the cross-resistance between clindamycin (B1669177), a lincosamide antibiotic, and macrolides, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

The clinical utility of clindamycin is significantly impacted by the widespread resistance to macrolide antibiotics. Although structurally distinct, these two drug classes share an overlapping binding site on the bacterial 50S ribosomal subunit. This proximity is the basis for the most common form of cross-resistance, known as the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.

The Molecular Basis of Cross-Resistance

The primary mechanism conferring cross-resistance to macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics is the modification of their common ribosomal target site.[1][2] This alteration is mediated by a family of enzymes called erythromycin (B1671065) ribosome methylases, encoded by the erm genes (e.g., ermA, ermB, ermC).[1][2] These enzymes methylate an adenine (B156593) residue within the 23S ribosomal RNA, a key component of the 50S ribosomal subunit.[1][2] This methylation reduces the binding affinity of all three classes of antibiotics, preventing them from inhibiting protein synthesis and thereby conferring resistance.[1][2]

In contrast, another common mechanism of macrolide resistance involves an efflux pump, encoded by genes such as msrA. This mechanism actively removes macrolides and streptogramin B antibiotics from the bacterial cell. Importantly, this efflux system does not affect clindamycin, meaning bacteria with only this mechanism remain susceptible to it.[1]

The expression of erm-mediated MLSB resistance can be categorized into two main phenotypes:

  • Constitutive MLSB (cMLSB): The erm gene is continuously expressed, leading to constant methylation of the ribosome. Bacteria with this phenotype are resistant to both macrolides and clindamycin in standard laboratory tests.[1][2]

  • Inducible MLSB (iMLSB): The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[1][2] In the absence of an inducer, these bacteria appear susceptible to clindamycin. However, exposure to a macrolide can trigger the production of the methylase, leading to clindamycin resistance and potential therapeutic failure.[1][2] This phenomenon makes the accurate detection of iMLSB crucial in clinical settings.

Comparative Performance: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the differential effects of various resistance mechanisms on the activity of clindamycin and macrolides against common bacterial pathogens.

Bacterial SpeciesResistance GenotypeAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Interpretation
Staphylococcus aureusermA positive (iMLSB)Erythromycin>256>256Resistant
Clindamycin0.120.25Susceptible (in vitro, without inducer)
Staphylococcus aureusermC positive (cMLSB)Erythromycin>256>256Resistant
Clindamycin>256>256Resistant
Staphylococcus aureusmsrA positiveErythromycin1664Resistant
Clindamycin≤0.060.12Susceptible
Streptococcus pneumoniaeermB positiveErythromycin>64>256Resistant
Clindamycin>256>256Resistant
Streptococcus pneumoniaemefE positive (msr family)Erythromycin832Resistant
Clindamycin≤0.1250.25Susceptible

Note: MIC50 and MIC90 values are representative and can vary between studies and geographic locations. The interpretation of susceptible or resistant is based on clinical breakpoints, which may be updated by organizations like the CLSI.

Experimental Protocols

Accurate characterization of clindamycin and macrolide resistance phenotypes is essential for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Stock solutions of clindamycin and macrolide antibiotics

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotics in CAMHB in the microtiter plates. The typical concentration range for clindamycin and erythromycin is 0.06 to 128 µg/mL.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

    • Inoculate each well (containing 100 µL of diluted antibiotic) with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

D-Test for Detection of Inducible Clindamycin Resistance (iMLSB)

The D-test is a simple disk diffusion method to identify inducible clindamycin resistance.

  • Materials:

    • Mueller-Hinton agar (B569324) plates (with 5% sheep blood for streptococci)

    • Standardized bacterial inoculum (0.5 McFarland standard)

    • Erythromycin (15 µg) and clindamycin (2 µg) disks

    • Incubator (35°C ± 2°C, with 5% CO2 for streptococci)

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria.

    • Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm for Staphylococcus spp. and 12 mm for Streptococcus spp.

    • Incubate the plates overnight at 35°C ± 2°C (in 5% CO2 for streptococci).

    • Interpretation:

      • Positive D-test (iMLSB): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin induced clindamycin resistance.

      • Negative D-test: A circular zone of inhibition around the clindamycin disk. This suggests that the erythromycin resistance is likely due to an efflux mechanism (msrA) and the organism is truly susceptible to clindamycin.

PCR for Detection of Resistance Genes (erm and msrA)

Polymerase Chain Reaction (PCR) is used to detect the specific genes responsible for resistance.

  • Materials:

    • Bacterial DNA extract

    • PCR primers specific for ermA, ermB, ermC, and msrA genes

    • Taq DNA polymerase and reaction buffer

    • dNTPs

    • Thermal cycler

    • Agarose (B213101) gel electrophoresis equipment

  • Procedure:

    • Extract genomic DNA from the bacterial isolate.

    • Prepare a PCR master mix containing the reaction buffer, dNTPs, forward and reverse primers for the target gene(s), and Taq DNA polymerase.

    • Add the extracted bacterial DNA to the master mix.

    • Perform PCR using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primer sets.

    • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target resistance gene.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the molecular pathways of resistance and the experimental workflow for their detection.

cluster_0 Bacterial Cell ribosome 50S Ribosome erm erm gene methylase Methylase Enzyme erm->methylase Transcription & Translation methylase->ribosome Methylates 23S rRNA macrolide Macrolide macrolide->ribosome Binding Blocked clindamycin Clindamycin clindamycin->ribosome Binding Blocked

Mechanism of erm-mediated (MLSB) resistance.

cluster_1 Bacterial Cell ribosome 50S Ribosome msrA_gene msrA gene efflux_pump Efflux Pump msrA_gene->efflux_pump Expression macrolide_out Macrolide efflux_pump->macrolide_out macrolide_in Macrolide macrolide_in->efflux_pump Pumped out clindamycin Clindamycin clindamycin->ribosome Binds successfully

Mechanism of msrA-mediated efflux resistance.

start Erythromycin-Resistant, Clindamycin-Susceptible Isolate d_test Perform D-Test start->d_test positive Positive D-Test (D-shaped zone) d_test->positive negative Negative D-Test (Circular zone) d_test->negative imlsb Report as Inducible Clindamycin Resistant (iMLSB) positive->imlsb ms_phenotype Report as Clindamycin Susceptible (MS Phenotype) negative->ms_phenotype

Experimental workflow for the D-test.

References

A Comparative In Vitro Efficacy Analysis of Lincosamide Antibiotics: Lincomycin vs. Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro performance of lincomycin (B1675468) and its semi-synthetic derivative, clindamycin (B1669177). This report synthesizes available experimental data on their activity against key bacterial pathogens, including minimum inhibitory concentrations, time-kill kinetics, and anti-biofilm efficacy.

The lincosamide class of antibiotics, primarily comprising lincomycin and its more clinically prevalent derivative clindamycin, represents a significant tool in the arsenal (B13267) against bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria. While sharing a common mechanism of action through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, their in vitro efficacy profiles exhibit notable differences. This guide provides a comprehensive comparison of their performance based on available experimental data.

Superior In Vitro Potency of Clindamycin

Consistent evidence from in vitro studies demonstrates that clindamycin generally possesses superior antibacterial activity compared to its parent compound, lincomycin. This enhanced potency is observed across a range of clinically relevant bacteria.

A significant study comparing the activity of both lincosamides against a large cohort of 555 clinical isolates of Staphylococcus aureus revealed a marked difference in their inhibitory concentrations. Clindamycin exhibited a Minimum Inhibitory Concentration for 50% of the isolates (MIC50) of 0.125 mg/L, whereas the MIC50 for lincomycin was substantially higher at 2 mg/L. This trend continued for 90% of the isolates (MIC90), with clindamycin showing a value of >256 mg/L, the same as lincomycin, though it is important to note that the range for clindamycin started at a much lower concentration (0.06 mg/L vs 0.5 mg/L for lincomycin).[1][2] This suggests that clindamycin is effective against a larger proportion of S. aureus isolates at lower concentrations than lincomycin.

This trend of superior activity for clindamycin extends to other pathogens as well. Studies have shown clindamycin to be more active than lincomycin against various streptococcal species and anaerobic bacteria.[3] However, it is noteworthy that in some specific cases, such as against certain strains of Neisseria gonorrhoeae, lincomycin has demonstrated some activity where clindamycin was less effective.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Clindamycin and Lincomycin against Staphylococcus aureus
AntibioticNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Clindamycin5550.06 - >2560.125>256
Lincomycin5550.5 - >2562>256

Data sourced from a study on clinical isolates of S. aureus.[1][2]

Time-Kill Kinetics: A Deeper Look into Bactericidal vs. Bacteriostatic Activity

While both lincomycin and clindamycin are primarily considered bacteriostatic antibiotics, meaning they inhibit bacterial growth rather than directly killing the organisms, under certain conditions, they can exhibit bactericidal activity.

Studies on the time-kill kinetics of clindamycin against Bacteroides fragilis have shown that its bactericidal activity is not strongly concentration-dependent at or below 64 times the MIC.[4] For susceptible strains of B. fragilis (MICs of ≤8.0 μg/ml), clindamycin showed bactericidal activity against half of the tested strains.[5] In contrast, other antibiotics like metronidazole (B1676534) proved to be more consistently bactericidal against this anaerobe.[5]

Against Staphylococcus aureus, both lincomycin and clindamycin are described as having the same bacteriostatic mechanism of action.[6] However, at higher concentrations, clindamycin has been shown to also possess a bactericidal mechanism.[6] This dual action could contribute to its overall greater clinical efficacy.

Anti-Biofilm Efficacy: A Critical Aspect of Chronic Infections

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotic treatment. The ability of an antibiotic to penetrate and eradicate biofilms is a crucial aspect of its efficacy, especially in chronic or device-related infections. The Minimum Biofilm Eradication Concentration (MBEC) is the concentration of an antibiotic required to kill the bacteria within a mature biofilm.

In vitro studies on the anti-biofilm activity of clindamycin against methicillin-resistant Staphylococcus aureus (MRSA) have shown that while it is effective against planktonic (free-floating) bacteria, it struggles to completely eradicate established biofilms.[7] One study found that the mean cell survival in MRSA biofilms treated with clindamycin was 62%.[7] It is important to note that the MBEC is often significantly higher than the MIC, sometimes by a factor of 10 to 1000.[8][9]

While direct comparative studies on the MBEC of lincomycin and clindamycin are limited, the generally lower potency of lincomycin suggests that its anti-biofilm activity would likely be even less pronounced than that of clindamycin. The effective treatment of biofilm-associated infections often requires much higher antibiotic concentrations than those predicted by standard MIC testing.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the agar (B569324) dilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum spot Spot Inoculum onto Each Plate inoculum->spot media Prepare Agar Plates with Serial Dilutions of Antibiotic media->spot incubate Incubate Plates (e.g., 35°C for 16-20h) spot->incubate read Read Plates for Bacterial Growth incubate->read mic Determine MIC: Lowest Concentration with No Visible Growth read->mic

Figure 1. Workflow for MIC determination by agar dilution.

Time-Kill Curve Analysis

Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Curve_Workflow cluster_setup Setup cluster_incubation_sampling Incubation & Sampling cluster_quantification_analysis Quantification & Analysis start Standardized Bacterial Inoculum tubes Inoculate Broth Tubes with Antibiotic at Various MICs (e.g., 1x, 4x, 16x MIC) start->tubes incubate Incubate at 37°C tubes->incubate sample Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sample Periodically plate Perform Serial Dilutions and Plate for Viable Counts sample->plate count Incubate Plates and Count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Figure 2. Workflow for time-kill curve analysis.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antibiotic required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is a common platform for this assay.[10]

MBEC_Workflow cluster_formation Biofilm Formation cluster_treatment Antibiotic Treatment cluster_evaluation Evaluation start Inoculate Calgary Biofilm Device with Bacterial Suspension incubate_form Incubate to Allow Biofilm Formation on Pegs start->incubate_form rinse1 Rinse Pegs to Remove Planktonic Bacteria incubate_form->rinse1 expose Expose Biofilms to Serial Dilutions of Antibiotic rinse1->expose incubate_treat Incubate for a Defined Period (e.g., 24 hours) expose->incubate_treat rinse2 Rinse Pegs to Remove Antibiotic incubate_treat->rinse2 regrowth Place Pegs in Fresh Growth Medium rinse2->regrowth incubate_regrowth Incubate to Allow Regrowth of Surviving Bacteria regrowth->incubate_regrowth mbec Determine MBEC: Lowest Concentration with No Bacterial Regrowth incubate_regrowth->mbec

Figure 3. Workflow for MBEC assay using the Calgary Biofilm Device.

Conclusion

References

Comparative In Vivo Efficacy of Clindamycin Palmitate in Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

Clindamycin (B1669177) palmitate, a prodrug of clindamycin, is rapidly hydrolyzed in vivo to its active form, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of clindamycin palmitate against other antimicrobial agents in various animal infection models, supported by experimental data.

Efficacy in Staphylococcal Sepsis Models: A Comparative Overview

Clindamycin has demonstrated significant efficacy in treating systemic infections caused by Staphylococcus aureus, a common and often drug-resistant pathogen. In a lethal murine model of S. aureus sepsis, clindamycin, a protein synthesis inhibitor, was compared to the beta-lactam antibiotic ceftriaxone (B1232239).[4]

Table 1: Comparative Efficacy of Clindamycin and Ceftriaxone in a Murine S. aureus Sepsis Model

Treatment GroupSurvival RateMedian Survival TimeReference
Clindamycin58% (29/50)> 3 days[4]
Ceftriaxone32% (16/50)Shorter than Clindamycin (p = 0.002)[4]

The improved survival with clindamycin may be attributed to its ability to reduce the production of proinflammatory and toxic bacterial components.[4]

Performance in Localized Staphylococcus aureus Infections

In models of localized bacterial infections, such as the rat croton oil pouch model, clindamycin has been compared with macrolide antibiotics like erythromycin (B1671065) and spiramycin (B21755).

Table 2: Efficacy of Clindamycin, Erythromycin, and Spiramycin against S. aureus in a Rat Croton Oil Pouch Model

Treatment GroupEffect on Bacterial Growth in PouchReference
ClindamycinSignificant bactericidal effect[5]
ErythromycinSignificant bactericidal effect[5]
SpiramycinNo significant effect[5]

Interestingly, while spiramycin achieved higher concentrations in the pouch wall, its poor diffusion into the tissue fluid likely contributed to its lack of efficacy in this model.[5] In a separate study using an experimental S. aureus infection in both normal and granulocytopenic mice, clindamycin was found to be more potent than erythromycin based on the area under the curve for free tissue concentrations.[6]

Experimental Protocols

Murine Sepsis Model (S. aureus)

This model evaluates the efficacy of antibiotics in treating systemic bacterial infections.[4][7]

  • Animal Model: Male C57BL/6 mice are commonly used.[4][7]

  • Bacterial Strain: Staphylococcus aureus ATCC 29213 is a frequently used strain.[4]

  • Infection: A lethal dose of 10 colony-forming units (CFU) of S. aureus is injected intraperitoneally.[4]

  • Treatment: Therapy is initiated 5 hours post-infection. Clindamycin is administered subcutaneously every 8 hours for 3 days. The comparator group receives the alternative antibiotic (e.g., ceftriaxone) following the same regimen.[4]

  • Endpoints: The primary endpoint is survival. Secondary endpoints can include motor performance and levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) in serum and peritoneal fluid.[4]

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (starting 5h post-infection) cluster_endpoints Efficacy Endpoints Animal_Model Male C57BL/6 Mice Infection Intraperitoneal injection of S. aureus (10 CFU) Animal_Model->Infection Clindamycin Clindamycin (subcutaneous, every 8h for 3 days) Infection->Clindamycin Ceftriaxone Ceftriaxone (subcutaneous, every 8h for 3 days) Infection->Ceftriaxone Survival Survival Rate Clindamycin->Survival Motor_Performance Motor Performance Clindamycin->Motor_Performance Inflammatory_Markers TNF-α Levels Clindamycin->Inflammatory_Markers Ceftriaxone->Survival Ceftriaxone->Motor_Performance Ceftriaxone->Inflammatory_Markers

Murine Sepsis Model Workflow
Rat Croton Oil Pouch Model (S. aureus)

This model is used to assess antibiotic efficacy in a localized, fluid-filled abscess.[5]

  • Animal Model: Rats are used to create a subcutaneous pouch.

  • Pouch Induction: Croton oil is used to induce the formation of a pouch.

  • Infection: The pouch is inoculated with S. aureus.

  • Treatment: Antibiotics (clindamycin, erythromycin, spiramycin) are administered, typically via intraperitoneal injection.

  • Endpoints: The primary endpoint is the bacterial count (CFU) in the pouch fluid and pouch wall. Antibiotic concentrations in these compartments are also measured.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin's mechanism of action involves the disruption of bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, which ultimately halts peptide chain elongation.[1][2][3][8][9]

G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Binding Binds to 23S rRNA of 50S Subunit 50S_Subunit->Binding 30S_Subunit 30S Subunit mRNA mRNA Clindamycin Clindamycin Clindamycin->Binding Inhibition Inhibition of Transpeptidation Binding->Inhibition Result Cessation of Peptide Chain Elongation Inhibition->Result

Clindamycin's Mechanism of Action

References

A Head-to-Head In Vitro Comparison of Clindamycin Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the three most common salt formulations of the lincosamide antibiotic, clindamycin (B1669177): clindamycin hydrochloride, clindamycin phosphate (B84403), and clindamycin palmitate hydrochloride. The selection of a particular salt form can significantly impact a drug product's physicochemical properties, formulation strategies, and ultimately, its therapeutic efficacy. This document summarizes key in vitro performance data and provides detailed experimental protocols to support research and development efforts in the pharmaceutical sciences.

Introduction to Clindamycin and its Salt Forms

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. It is widely used to treat a variety of bacterial infections caused by susceptible Gram-positive and anaerobic bacteria.[1] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] Clindamycin is available in several salt forms, each with distinct properties that lend themselves to different pharmaceutical applications.[2]

  • Clindamycin Hydrochloride: Primarily used for oral formulations due to its stability and absorption from the gastrointestinal tract.[3]

  • Clindamycin Phosphate: A water-soluble ester of clindamycin, making it suitable for parenteral (injectable) and topical formulations.[3] It is a prodrug that is inactive in vitro and requires enzymatic hydrolysis to the active clindamycin base.[2][4]

  • This compound Hydrochloride: Another prodrug, this salt is formulated for oral solutions, particularly for pediatric use, due to its improved taste profile.[5] Like the phosphate salt, it is inactive in vitro and relies on in vivo hydrolysis to become active.[6]

The conversion of the prodrug forms, clindamycin phosphate and this compound hydrochloride, to the active clindamycin base is a critical step for their antibacterial activity. This is illustrated in the signaling pathway diagram below.

G cluster_prodrugs Prodrug Formulations cluster_active Active Form & Target Clindamycin Phosphate Clindamycin Phosphate Clindamycin Base (Active) Clindamycin Base (Active) Clindamycin Phosphate->Clindamycin Base (Active) Hydrolysis (Phosphatases) This compound HCl This compound HCl This compound HCl->Clindamycin Base (Active) Hydrolysis (Esterases) 50S Ribosomal Subunit 50S Ribosomal Subunit Clindamycin Base (Active)->50S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition

Prodrug Conversion and Mechanism of Action.

Head-to-Head Comparison of In Vitro Performance

This section provides a comparative summary of the in vitro performance of the three clindamycin salt formulations across several key parameters.

Antibacterial Activity

A direct comparison of the in vitro antibacterial activity of the salt formulations themselves is not meaningful, as clindamycin phosphate and this compound hydrochloride are prodrugs that are largely inactive in their esterified forms.[2][6] Their antibacterial effect is dependent on their conversion to the active clindamycin base. Therefore, in vitro susceptibility testing is typically performed with clindamycin hydrochloride or the clindamycin base. The Minimum Inhibitory Concentration (MIC) values are a function of the active clindamycin molecule, and thus, are expected to be the same for all three salt forms following conversion.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Clindamycin Against Various Bacterial Strains

Bacterial StrainClindamycin MIC (µg/mL)
Staphylococcus aureus0.016 - >256
Streptococcus faecalis0.48 ± 0.01
Bacillus cereus1.95 ± 0.04
Cutibacterium acnes0.03 - 0.12

Note: Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.[2]

Physicochemical Properties: Solubility and Stability

The solubility and stability of the different salt forms are critical determinants of their suitability for various dosage forms.

Table 2: Comparative Solubility of Clindamycin Salt Formulations

Salt FormulationWater SolubilityEthanol Solubility
Clindamycin Hydrochloride Freely SolubleSlightly Soluble
Clindamycin Phosphate Freely Soluble (~400 mg/mL)Slightly Soluble
This compound HCl Freely Soluble (1 g in ~5 mL)250-333 mg/mL

Data compiled from Trissel's Stability of Compounded Formulations, 6th Edition.[8]

Table 3: Comparative Stability of Clindamycin Salt Formulations

Salt FormulationKey Stability Characteristics
Clindamycin Hydrochloride Generally stable in various solvents. In topical formulations, stability can be influenced by the solvent system, with better stability observed in glass containers compared to plastic.[4][9] Stability decreases at pH values below 4.[4][9]
Clindamycin Phosphate Maximum stability in aqueous solution is at pH 3-5.[4] Susceptible to hydrolysis to the active clindamycin base. In topical formulations, stability is also affected by the solvent system and pH, with decreased stability below pH 4.[4][9]
This compound HCl Reconstituted oral solution is stable for 2 weeks at room temperature.[6][10] Refrigeration of the reconstituted solution is not recommended as it may thicken.[10]
In Vitro Skin Permeation

For topical applications, the ability of the clindamycin salt to permeate the skin is a crucial factor. In vitro skin permeation studies are typically conducted using Franz diffusion cells.

Table 4: In Vitro Skin Permeation of Clindamycin Formulations

FormulationSkin ModelKey Findings
1% Clindamycin Phosphate Lotion Dermatomed human cadaver skinBoth clindamycin phosphate and the active clindamycin base permeate the skin. The conversion of the prodrug occurs on the skin surface and/or during permeation. The cumulative amount of permeated clindamycin base was significantly higher than that of the phosphate form over 48 hours.[11]
1% Clindamycin Phosphate in Microemulsion Human epidermisDrug permeation from microemulsion formulations was significantly greater than from a 70% isopropanol (B130326) solution.
1% Clindamycin Hydrochloride vs. 1% Clindamycin Phosphate In vivo (topical application)Systemic absorption was significantly higher with the clindamycin hydrochloride formulation compared to the clindamycin phosphate formulation.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for researchers to replicate or adapt in their own laboratories.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

G Start Start Prepare Clindamycin Stock Solution Prepare Clindamycin Stock Solution Start->Prepare Clindamycin Stock Solution Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate Prepare Clindamycin Stock Solution->Serial Dilutions in Microtiter Plate Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilutions in Microtiter Plate->Inoculate Microtiter Plate Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum->Inoculate Microtiter Plate Incubate at 35-37°C for 16-20h Incubate at 35-37°C for 16-20h Inoculate Microtiter Plate->Incubate at 35-37°C for 16-20h Read Results Read Results Incubate at 35-37°C for 16-20h->Read Results Determine MIC Determine MIC Read Results->Determine MIC Lowest concentration with no visible growth G Start Start Prepare Receptor Solution & Degas Prepare Receptor Solution & Degas Start->Prepare Receptor Solution & Degas Mount Skin Membrane on Franz Cell Mount Skin Membrane on Franz Cell Prepare Receptor Solution & Degas->Mount Skin Membrane on Franz Cell Fill Receptor Chamber Fill Receptor Chamber Mount Skin Membrane on Franz Cell->Fill Receptor Chamber Equilibrate to 32°C Equilibrate to 32°C Fill Receptor Chamber->Equilibrate to 32°C Apply Formulation to Donor Chamber Apply Formulation to Donor Chamber Equilibrate to 32°C->Apply Formulation to Donor Chamber Collect Samples from Receptor Chamber at Time Intervals Collect Samples from Receptor Chamber at Time Intervals Apply Formulation to Donor Chamber->Collect Samples from Receptor Chamber at Time Intervals Analyze Samples by HPLC Analyze Samples by HPLC Collect Samples from Receptor Chamber at Time Intervals->Analyze Samples by HPLC Calculate Cumulative Permeation Calculate Cumulative Permeation Analyze Samples by HPLC->Calculate Cumulative Permeation

References

A Comparative Guide to the Bioequivalence of Generic Clindamycin Palmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bioequivalence of generic clindamycin (B1669177) formulations, with a focus on clindamycin palmitate for oral solution. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an essential resource for professionals in drug development and research.

Introduction to Clindamycin and Bioequivalence

Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections. It is available in several dosage forms, including capsules and oral solutions. This compound hydrochloride is a prodrug of clindamycin, which is rapidly hydrolyzed in the gastrointestinal tract to the active clindamycin base. For a generic version of a drug to be approved, it must be bioequivalent to the innovator (brand-name) product. Bioequivalence means that the generic medicine works in the same way and produces the same clinical effect as the original medicine. This is established through pharmacokinetic studies that compare the rate and extent of absorption of the active ingredient in the blood.

The key pharmacokinetic parameters used to assess bioequivalence are:

  • Cmax: The maximum concentration of the drug in the blood.

  • AUC (Area Under the Curve): The total amount of drug absorbed into the bloodstream over time.

For a generic drug to be considered bioequivalent, the 90% confidence intervals (CI) for the ratio of the generic to the innovator product's Cmax and AUC must fall within the range of 80% to 125%.

In Vivo Bioequivalence Studies: A Comparative Analysis

Pharmacokinetic Parameters of Generic vs. Innovator Clindamycin

The following tables present a compilation of pharmacokinetic data from bioequivalence studies conducted on healthy adult volunteers, comparing generic test formulations of clindamycin to the reference innovator product.

Table 1: Comparison of Key Pharmacokinetic Parameters (Single-Dose, Fasting Conditions)

ParameterTest Formulation (Generic)Reference Formulation (Innovator)90% Confidence IntervalBioequivalence Outcome
Cmax (µg/mL) 3.08 ± 1.353.06 ± 1.1595.7% - 109.0%[1]Bioequivalent
AUC0-t (µg·h/mL) 10.29 ± 4.0310.94 ± 4.8697.5% - 117.0%[1]Bioequivalent
AUC0-∞ (µg·h/mL) 10.64 ± 4.2011.29 ± 4.9897.2% - 114.0%[1]Bioequivalent

Data presented as mean ± standard deviation. AUC0-t is the area under the concentration-time curve from time zero to the last measurable concentration. AUC0-∞ is the area under the concentration-time curve from time zero to infinity.

Table 2: Additional Pharmacokinetic Profile

ParameterTest Formulation (Generic)Reference Formulation (Innovator)
tmax (h) 0.78 ± 0.451.01 ± 0.60
t1/2 (h) 2.56 ± 0.482.63 ± 0.66

Data presented as mean ± standard deviation. tmax is the time to reach maximum concentration. t1/2 is the elimination half-life.

Experimental Protocols

In Vivo Bioequivalence Study Protocol

This section details a typical protocol for an in vivo bioequivalence study of an oral clindamycin formulation.

1. Study Design:

  • A randomized, single-dose, two-treatment, two-period, crossover study design is commonly employed.

  • A washout period of at least 7 days between the two periods is maintained to ensure the complete elimination of the drug from the body before the next administration.

2. Study Population:

  • Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.

  • Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

3. Drug Administration:

  • Subjects receive a single oral dose of either the test or reference clindamycin formulation under fasting conditions.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points, typically before dosing (0 hours) and at various intervals up to 14-24 hours after dosing.

  • Intensive sampling is often performed within the first few hours post-dose to accurately characterize the absorption phase and Cmax.

5. Analytical Method:

  • The concentration of clindamycin in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, tmax, and t1/2) are calculated from the plasma concentration-time data using non-compartmental methods.

  • The log-transformed Cmax and AUC data are analyzed using Analysis of Variance (ANOVA) to determine if there are any significant differences between the test and reference formulations.

  • The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated. For bioequivalence to be concluded, these intervals must lie within the acceptance range of 80% to 125%.

In_Vivo_Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Health Screening s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing (Test or Reference) p1_rand->p1_dose p1_sample Blood Sampling p1_dose->p1_sample washout Washout Period (≥7 days) p1_sample->washout p2_dose Crossover Dosing washout->p2_dose p2_sample Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis a1->a2 a3 Statistical Analysis (90% CI) a2->a3 report Bioequivalence Report a3->report

Workflow of a typical in vivo bioequivalence study.
In Vitro Dissolution Testing Protocol

While a specific USP dissolution method for this compound for oral solution is not detailed, a common method for clindamycin hydrochloride capsules is provided for reference. Dissolution testing is a critical in vitro tool for assessing drug release characteristics.

1. Dissolution Apparatus:

  • USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). For capsules, Apparatus 1 is often used.

2. Dissolution Medium:

3. Apparatus Speed:

  • 100 rpm for Apparatus 1.

4. Temperature:

  • 37 ± 0.5 °C.

5. Sampling Times:

  • Samples are withdrawn at specified time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes).

6. Analytical Method:

  • The amount of dissolved clindamycin is quantified using a validated HPLC method with a refractive index detector.

7. Acceptance Criteria:

  • Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of the drug should dissolve within 30 minutes.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Clindamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process is crucial for bacterial growth and replication.

The key steps in clindamycin's mechanism of action are:

  • Binding to the 50S Ribosomal Subunit: Clindamycin binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.

  • Interference with Transpeptidation: This binding interferes with the peptidyl transferase center, the site responsible for forming peptide bonds between amino acids.

  • Inhibition of Protein Elongation: By blocking the translocation of the growing peptide chain from the A-site to the P-site on the ribosome, clindamycin effectively halts the elongation of the protein.

  • Bacteriostatic Effect: The inhibition of protein synthesis prevents the bacteria from multiplying, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal.

Clindamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_protein_synthesis Protein Synthesis ribosome 70S Ribosome sub_50S 50S Subunit ribosome->sub_50S dissociates into sub_30S 30S Subunit ribosome->sub_30S dissociates into inhibition Inhibition sub_50S->inhibition clindamycin Clindamycin clindamycin->sub_50S Binds to 23S rRNA tRNA Aminoacyl-tRNA binds to A-site peptide_bond Peptide Bond Formation (Peptidyl Transferase Center) tRNA->peptide_bond translocation Translocation (A-site to P-site) peptide_bond->translocation elongation Peptide Chain Elongation translocation->elongation protein Functional Protein elongation->protein result Bacterial Growth Inhibited (Bacteriostatic) elongation->result is prevented inhibition->translocation Blocks

Signaling pathway of clindamycin's inhibitory action.

Conclusion

The bioequivalence of generic and innovator clindamycin formulations is a critical factor in ensuring therapeutic equivalence. The data from in vivo studies on clindamycin hydrochloride capsules consistently demonstrate that well-manufactured generic products meet the stringent criteria for bioequivalence set by regulatory agencies. While specific comparative data for this compound for oral solution is less prevalent in published literature, the established principles of bioequivalence testing, including standardized in vivo studies and in vitro dissolution profiling, provide a robust framework for the evaluation of these formulations. The detailed experimental protocols and understanding of clindamycin's mechanism of action presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

A Comparative Analysis of the Antimicrobial Activity of Clindamycin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antimicrobial activity of the antibiotic clindamycin (B1669177) and its two primary metabolites, N-desmethylclindamycin and clindamycin sulfoxide (B87167). The information presented is supported by experimental data to assist researchers and professionals in the fields of microbiology and pharmacology.

Executive Summary

Clindamycin, a lincosamide antibiotic, is metabolized in the liver primarily by the CYP3A4 enzyme into two main metabolites: N-desmethylclindamycin and clindamycin sulfoxide.[1] While clindamycin itself is a potent antibacterial agent, its metabolites also exhibit antimicrobial properties, which can contribute to the overall therapeutic effect of the drug. This guide delves into a comparative analysis of their in vitro efficacy against various bacterial strains, supported by Minimum Inhibitory Concentration (MIC) data.

Comparative Antimicrobial Activity

The antimicrobial activity of clindamycin and its metabolites varies, with N-desmethylclindamycin demonstrating comparable potency to the parent drug against certain bacteria, while clindamycin sulfoxide shows weaker activity.

A key study assessing the in vitro activity against Staphylococcus species revealed that N-desmethylclindamycin exhibits MICs similar to clindamycin.[2] In contrast, the MICs for clindamycin sulfoxide were found to be at least two dilutions higher than those of clindamycin.[2] Specifically, for clindamycin-susceptible isolates, 55% and 45% had clindamycin-sulfoxide MICs of 1 mg/L and 2 mg/L, respectively.[2] For the same isolates, the MICs of N-desmethylclindamycin were 0.06 mg/L, 0.125 mg/L, and 0.25 mg/L for 9%, 51%, and 40% of the isolates, respectively, closely mirroring the efficacy of clindamycin.[2]

Against anaerobic bacteria, clindamycin sulfoxide has demonstrated activity, inhibiting the growth of Prevotella prevotii, Bacteroides fragilis, and Clostridium sordelli with MIC values of 2 mg/L, 2 mg/L, and 1 mg/L, respectively.[3][4]

The following table summarizes the available quantitative data on the antimicrobial activity of clindamycin and its metabolites.

CompoundBacterial SpeciesMinimum Inhibitory Concentration (MIC) (mg/L)
Clindamycin Staphylococcus aureus (susceptible)≤0.25
Group A Streptococci (median)0.04
N-desmethylclindamycin Staphylococcus spp. (susceptible)0.06 - 0.25
Clindamycin Sulfoxide Staphylococcus spp. (susceptible)1 - 2
Prevotella prevotii2
Bacteroides fragilis2
Clostridium sordelli1

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values presented in this guide was performed using the broth microdilution method, adhering to the international standard ISO 20776-1:2019.[2] This method is a standardized and reproducible technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents.

Broth Microdilution Method (ISO 20776-1:2019)
  • Preparation of Antimicrobial Solutions: Stock solutions of clindamycin, N-desmethylclindamycin, and clindamycin sulfoxide are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculum Preparation: Pure cultures of the test bacteria are grown on an appropriate agar (B569324) medium. A standardized inoculum is then prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation of Microdilution Trays: Standard 96-well microdilution trays are filled with the prepared antimicrobial dilutions. Each well is then inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated trays are incubated at 35°C ± 1°C for 18-20 hours in ambient air.

  • MIC Determination: Following incubation, the trays are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes described, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of clindamycin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Antimicrobial_Solutions Antimicrobial Stock Solutions Serial_Dilutions Serial Dilutions in Mueller-Hinton Broth Antimicrobial_Solutions->Serial_Dilutions Microdilution_Tray 96-Well Microdilution Tray Serial_Dilutions->Microdilution_Tray Bacterial_Culture Bacterial Culture on Agar Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Microdilution_Tray->Inoculation Incubation Incubation (35°C, 18-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Experimental workflow for the broth microdilution MIC test.

Mechanism_of_Action Clindamycin Clindamycin Binding Binding to 23S rRNA Clindamycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Stasis Bacteriostasis/ Bactericidal Effect Inhibition->Stasis Bacterial_Growth->Stasis

Mechanism of action of clindamycin.

References

Safety Operating Guide

Navigating the Disposal of Clindamycin Palmitate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of clindamycin (B1669177) palmitate is a critical aspect of laboratory operations, safeguarding both personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this antibiotic compound, aligning with regulatory frameworks and promoting a culture of safety.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and safety measures to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Use impervious gloves such as neoprene, nitrile, or rubber.[1]

  • Eye Protection: Wear safety glasses or goggles.[1][2]

  • Respiratory Protection: If airborne concentrations are high or dust is generated, use a NIOSH-approved respirator.[1]

  • Body Covering: Wear suitable protective working clothes.[1][2]

Handling Procedures:

  • Avoid generating dust.[1][3] High concentrations of finely divided dust can create an explosion hazard.[1]

  • Minimize dust generation and accumulation during handling and cleanup.[2][3][4]

  • Use in a well-ventilated area, with local exhaust and general ventilation to meet exposure standards.[1]

  • Wash hands and any exposed skin thoroughly after handling and removing PPE.[2][3][4]

In the event of a spill, contain the source if it is safe to do so. For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[2][3] Place the collected material into a sealed, appropriately labeled container for disposal.[1][2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including clindamycin palmitate, is governed by multiple regulatory bodies. In the United States, the primary agencies are:

  • Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[5][6][7] The EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[6]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, it is crucial to be aware of DEA regulations for other laboratory materials.

State and local regulations may be more stringent than federal laws, and it is essential to comply with all applicable rules.[5]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

This compound is not explicitly listed as a hazardous waste under RCRA. However, it is crucial to avoid environmental release.[1][2][4] Therefore, it should be managed as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or is mixed with a listed hazardous waste.

Step 2: Segregation and Containerization

Proper segregation of pharmaceutical waste is critical for compliant disposal.

  • Non-Hazardous Pharmaceutical Waste: Place this compound waste in a designated, clearly labeled, leak-proof container. These containers are often blue or white.

  • Hazardous Pharmaceutical Waste: If this compound is mixed with a hazardous substance, it must be disposed of in a black container designated for RCRA hazardous pharmaceutical waste.

Never mix pharmaceutical waste with general laboratory trash or sharps containers.

Step 3: Storage

Store containers of this compound waste in a secure, designated area away from patient care and high-traffic areas. Ensure containers are kept closed to prevent spills and exposure. The storage area should be cool and dry.[1]

Step 4: Disposal

The recommended method for the final disposal of both hazardous and non-hazardous pharmaceutical waste is incineration by a licensed medical waste incineration facility.[6][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Engage a Licensed Waste Hauler: Contract with a reputable and licensed pharmaceutical waste disposal company. These companies are knowledgeable about federal, state, and local regulations and can provide the necessary containers, manifests, and transportation for proper disposal.

  • Do Not Dispose in Regular Trash or Sewer: Do not dispose of this compound in the regular trash, as this can lead to environmental contamination.[5] The EPA's Subpart P rule explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[6] While this compound is not typically classified as hazardous, it is best practice to avoid sewer disposal for all pharmaceuticals to prevent water contamination.

Quantitative Data and Physical Properties

PropertyValueSource
Storage Temperature 20° to 25°C (68° to 77°F)[8]
Water Hazard Class Class 1: Slightly hazardous for water[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

ClindamycinDisposalWorkflow start Start: this compound Waste Generated identify Step 1: Identify Waste Is it mixed with a RCRA hazardous waste? start->identify non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste identify->non_hazardous No hazardous Segregate as RCRA Hazardous Pharmaceutical Waste identify->hazardous Yes container_nh Step 2: Containerize Use designated blue or white, leak-proof, labeled container. non_hazardous->container_nh container_h Step 2: Containerize Use designated black, leak-proof, labeled container. hazardous->container_h storage Step 3: Store Securely In a designated, cool, dry area. container_nh->storage container_h->storage disposal Step 4: Arrange for Disposal Contact licensed pharmaceutical waste hauler for incineration. storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Clindamycin Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, personal protection, and disposal of Clindamycin Palmitate in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and research, the safe handling of active pharmaceutical ingredients (APIs) like this compound is paramount. Adherence to strict safety protocols not only protects personnel from potential health risks but also prevents contamination that could compromise experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address the operational questions of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Exposure Limits

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE). For this compound, a substance that can cause skin and eye irritation, and may lead to sensitization, a comprehensive PPE strategy is crucial.[1][2] The established Pfizer Occupational Exposure Limit (OEL) for this compound Hydrochloride is a critical parameter for risk assessment and control in the laboratory.[1][3]

ParameterValueSource
Pfizer Occupational Exposure Limit (OEL), TWA-8 Hr 100 µg/m³ (as free base)Pfizer Safety Data Sheet[1][3]
Recommended Gloves Impervious gloves (e.g., Nitrile)Pfizer Safety Data Sheet[3]
Eye Protection Safety glasses with side shields or gogglesPfizer Safety Data Sheet[1]
Respiratory Protection Required if OEL is exceeded or dust is generatedPfizer Safety Data Sheet[1]
Protective Clothing Laboratory coat or disposable gownGeneral Laboratory Practice

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination. The following step-by-step procedures are designed to provide clear, actionable guidance for laboratory personnel.

Receiving and Storage
  • Inspect Shipment: Upon receipt, visually inspect the container for any damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Dedicated Storage: Store this compound in a designated, well-ventilated, and cool location, away from incompatible materials.[2] Keep the container tightly sealed.[2]

Handling and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[1]

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Minimize Dust: Use appropriate techniques to minimize the generation of dust. Avoid dry sweeping of spills.

  • Spill Cleanup: In case of a spill, contain the source if it is safe to do so.[1] For dry spills, gently cover with a damp cloth or use a vacuum cleaner equipped with a HEPA filter to collect the material.[1] Place the collected material and any contaminated cleaning materials into a sealed, labeled container for disposal.[1]

  • Decontamination: Clean the work area thoroughly with an appropriate cleaning agent after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with all local, state, and federal regulations.[4]

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Minimization: Practice waste minimization by ordering only the required amounts and using efficient experimental designs.[3][5]

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[6]

Experimental Protocol: Representative HPLC-UV Analysis

Accurate analysis is a critical component of research and development. The following is a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound, based on established methodologies.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve.

    • Prepare samples by accurately weighing and dissolving the test material in the same solvent as the standards.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Approximately 210 nm.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receive_Inspect Receive & Inspect Shipment Store_Properly Store in Designated Area Receive_Inspect->Store_Properly Don_PPE Don Appropriate PPE Store_Properly->Don_PPE Weigh_Handle Weigh & Handle in Ventilated Enclosure Don_PPE->Weigh_Handle Perform_Experiment Perform Experiment Weigh_Handle->Perform_Experiment Clean_Spills Clean Spills Immediately Weigh_Handle->Clean_Spills If spill occurs Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Clean_Spills->Decontaminate_Area Doff_PPE Doff & Dispose of PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Professionally Arrange for Professional Disposal Label_Waste->Dispose_Professionally

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.